molecular formula C9H9BrF2 B11925835 1-(3-Bromopropyl)-2,3-difluorobenzene CAS No. 1057678-39-3

1-(3-Bromopropyl)-2,3-difluorobenzene

Cat. No.: B11925835
CAS No.: 1057678-39-3
M. Wt: 235.07 g/mol
InChI Key: VSTFERLXUSIRBJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2,3-difluorobenzene is an aromatic organic compound with the molecular formula C9H9BrF2 and a molecular weight of 235.07 g/mol . It is characterized by a benzene ring substituted with two fluorine atoms and a 3-bromopropyl chain, which serves as a versatile alkylating agent. This structure makes it a valuable synthetic intermediate, or building block, in organic chemistry and drug discovery projects. It is typically supplied as a liquid and should be stored at low temperatures, such as 4°C . As a bifunctional molecule, it is designed for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses. The primary research value of this compound lies in its role as a key precursor in the synthesis of more complex, biologically active molecules. Specifically, it falls within the class of intermediates used to create nitrogen-containing heterocyclic compounds . These sophisticated molecules are investigated for their potential to inhibit bromodomain proteins, a promising target class in oncology and inflammatory disease research . In this context, the this compound scaffold can be utilized to incorporate specific aromatic and aliphatic components into a candidate drug molecule during medicinal chemistry optimization. Handling of this reagent requires appropriate safety precautions. Based on its structural alerts and related compounds, it is expected to be a combustible liquid and may cause skin and serious eye irritation . Researchers should consult the safety data sheet (SDS) and perform all manipulations in a well-ventilated fume hood, wearing suitable protective equipment such as gloves and eye/face protection. The exact physical and chemical properties like boiling point, density, and refractive index for this specific isomer should be verified by the analytical laboratory of the supplying manufacturer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1057678-39-3

Molecular Formula

C9H9BrF2

Molecular Weight

235.07 g/mol

IUPAC Name

1-(3-bromopropyl)-2,3-difluorobenzene

InChI

InChI=1S/C9H9BrF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2

InChI Key

VSTFERLXUSIRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCBr

Origin of Product

United States

Foundational & Exploratory

3-(2,3-Difluorophenyl)propyl bromide structure and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(2,3-Difluorophenyl)propyl bromide: Synthesis, Properties, and Applications in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

3-(2,3-Difluorophenyl)propyl bromide is a specialized fluorinated building block used primarily in the optimization of lead compounds during drug discovery.[1] It serves as a critical reagent for introducing the 2,3-difluorophenyl moiety via a flexible propyl linker.[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to block metabolic hotspots (CYP450 oxidation) and modulate lipophilicity (


) without significant steric penalties.

While the bromide form is often synthesized in situ or on-demand, its alcohol precursor is the commercial standard for sourcing.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 1-(3-Bromopropyl)-2,3-difluorobenzene
Common Name 3-(2,3-Difluorophenyl)propyl bromide
CAS Number Not Widely Listed (Custom Synthesis)*
Precursor CAS 1057671-38-1 (3-(2,3-Difluorophenyl)propan-1-ol)
Molecular Formula

Molecular Weight 235.07 g/mol
Appearance Colorless to pale yellow liquid
Density (Est.) 1.45 ± 0.05 g/cm³
Boiling Point (Est.) 235–240°C (at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

*Note: As a specialized intermediate, the bromide often lacks a permanent commodity CAS number in public registries. It is synthesized directly from the alcohol (CAS 1057671-38-1) prior to use.[1]

Part 2: Structural Analysis & Medicinal Utility

The value of this compound lies in the 2,3-difluoro substitution pattern .[1] Unlike the more common 4-fluoro or 2,4-difluoro analogs, the 2,3-substitution creates a specific electronic and steric environment.[1]

  • Metabolic Blocking: The 2- and 3-positions on a phenyl ring are common sites for oxidative metabolism.[1] Fluorine substitution at these positions effectively blocks hydroxylation, extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Effects: The high electronegativity of fluorine withdraws electron density from the ring (

    
    -induction), reducing the basicity of any attached amines and altering 
    
    
    
    stacking interactions with protein targets.[1]
  • Conformational Bias: The ortho-fluorine (position 2) can induce specific conformational preferences in the propyl chain due to electrostatic repulsion or attraction with adjacent polar groups, locking the molecule into a bioactive conformation.

Diagram 1: Structural Logic & Metabolic Stability

G cluster_0 Mechanism of Action Compound 3-(2,3-Difluorophenyl) propyl bromide Metabolism Metabolic Stability (CYP450 Blocking) Compound->Metabolism F atoms at 2,3 block oxidation Lipophilicity Lipophilicity (LogP Modulation) Compound->Lipophilicity C-F bonds increase hydrophobicity Reactivity Alkylating Agent (SN2 Reaction) Compound->Reactivity Propyl-Br linker allows coupling

Caption: The 2,3-difluoro motif blocks metabolic oxidation sites while the propyl bromide tail facilitates covalent attachment to pharmacophores.[1]

Part 3: Synthetic Protocols

Since the bromide is often prepared from the alcohol, the following protocol describes the conversion of 3-(2,3-difluorophenyl)propan-1-ol (CAS 1057671-38-1) to the bromide. This method is preferred for its high yield and operational simplicity.

Protocol: Appel Reaction (Alcohol to Bromide)

Reagents:

  • Starting Material: 3-(2,3-Difluorophenyl)propan-1-ol (1.0 eq)[1]

  • Carbon Tetrabromide (

    
    ) (1.2 eq)
    
  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Dissolution: Charge the RBF with 3-(2,3-difluorophenyl)propan-1-ol (e.g., 5.0 g, 29.0 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Carbon Tetrabromide (

    
    , 11.5 g, 34.8 mmol) to the stirring solution.
    
  • Activation: Dissolve Triphenylphosphine (

    
    , 9.1 g, 34.8 mmol) in minimal DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes. Caution: The reaction is exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or LC-MS.[1]

  • Workup: Quench the reaction by adding saturated

    
     solution (50 mL). Extract the aqueous layer with DCM (2 x 30 mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. The resulting residue will contain the product and Triphenylphosphine oxide (
    
    
    
    ). Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the clear oil product.

Expected Yield: 85–92%[1]

Diagram 2: Synthetic Workflow

Synthesis Start Start: 3-(2,3-Difluorophenyl)propan-1-ol (CAS 1057671-38-1) Reagents Add CBr4 + PPh3 (Appel Conditions) Start->Reagents Intermediate Reaction: 0°C to RT, 3h (Formation of Ph3PO byproduct) Reagents->Intermediate Workup Workup: NaHCO3 Quench DCM Extraction Intermediate->Workup Purification Purification: Flash Chromatography (Remove Ph3PO) Workup->Purification Product Final Product: 3-(2,3-Difluorophenyl)propyl bromide Purification->Product

Caption: Step-by-step synthesis via Appel reaction, converting the commercial alcohol precursor to the bromide.

Part 4: Applications in Drug Discovery

The 3-(2,3-difluorophenyl)propyl moiety is a versatile pharmacophore used to probe the "fluorine scan" effect in lead optimization.[1]

  • GPCR Antagonists: In the development of CGRP receptor antagonists (e.g., analogs of Rimegepant or Ubrogepant), the difluorophenyl ring is often used to fill hydrophobic pockets within the receptor. The propyl linker provides the necessary flexibility to position the aromatic ring into the deep hydrophobic cleft of the GPCR.

  • Kinase Inhibitors: For targets like Aurora Kinase or EGFR, the 2,3-difluoro substitution can prevent the metabolic "soft spot" oxidation that often plagues simple phenyl groups, thereby improving oral bioavailability.

  • Neuroactive Agents: The enhanced lipophilicity provided by the difluoro-propyl chain aids in crossing the Blood-Brain Barrier (BBB), making this intermediate valuable for CNS drug development.[1]

Quality Control & Analytics

To ensure the integrity of this intermediate before use in critical coupling reactions:

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    Look for the characteristic triplet of the
    
    
    at
    
    
    ppm and the multiplet of the aromatic protons at
    
    
    ppm.[1]
  • 
     NMR:  Essential for confirming the 2,3-substitution pattern.[1] Expect two distinct signals (multiplets) due to F-F and F-H coupling.
    
  • Purity: GC-MS should show a single peak with

    
     and 
    
    
    
    (due to
    
    
    isotopes) in a 1:1 ratio.

References

  • PubChem. (2024).[2] Compound Summary: 1-Bromo-3-(2,5-difluorophenyl)propan-2-one (Analog Reference).[1] National Library of Medicine. Retrieved from [Link]

  • American Elements. (2024). Fluorinated Building Blocks for Pharmaceutical Synthesis. Retrieved from [Link]

  • PrepChem. (2024). General Procedures for Alkyl Bromide Synthesis. Retrieved from [Link]

Sources

The Strategic Role of Fluorinated Phenylpropyl Bromide Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule therapeutics is a foundational principle of rational drug design. Nearly a quarter of all marketed drugs contain at least one fluorine atom, utilized primarily to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. Among the vast array of fluorinated intermediates, fluorinated phenylpropyl bromides —such as 3-(4-fluorophenyl)propyl bromide—stand out as highly versatile electrophilic building blocks. This technical guide explores the mechanistic rationale, quantitative advantages, and self-validating synthetic protocols for deploying these building blocks in the development of next-generation active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Triad of Efficacy

The utility of fluorinated phenylpropyl bromides is rooted in a triad of structural features, each contributing a specific physicochemical or reactive advantage to the drug development pipeline.

A. The Fluorine Effect: Metabolic Shielding

The substitution of a hydrogen atom with fluorine, particularly at the para position of an aromatic ring, is a classical bioisosteric replacement. The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~99 kcal/mol). This high bond dissociation energy effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation) at metabolically labile sites, thereby prolonging the drug's plasma half-life[2]. Furthermore, the electronegativity of fluorine fine-tunes the molecule's overall lipophilicity, enhancing passive diffusion across lipid membranes and improving oral bioavailability.

G A Unsubstituted Phenyl Ring B CYP450 Oxidation A->B C Rapid Clearance B->C Vulnerable C-H D Fluorinated Phenyl Ring E CYP450 Blockade D->E F Prolonged Half-Life E->F Blocked Oxidation

Mechanism of CYP450 metabolic blockade via para-fluorination.

B. The Propyl Spacer: Conformational Flexibility

The three-carbon (propyl) alkyl chain serves as an optimal spatial linker. In neuropharmacology and oncology, the distance between an aromatic pharmacophore and a basic amine center is critical for proper alignment within the deep hydrophobic pockets of G-protein coupled receptors (GPCRs) or enzyme active sites. The propyl chain provides the necessary degrees of rotational freedom without introducing excessive entropic penalties upon binding.

C. The Bromide Leaving Group: Electrophilic Efficiency

As a primary alkyl halide, the terminal bromide is an excellent leaving group for bimolecular nucleophilic substitution (


) reactions[3]. The polarizability of the bromine atom, combined with the relatively weak C-Br bond, allows for the efficient alkylation of amines, phenols, and thiols under mild conditions, making it an indispensable tool for late-stage scaffold functionalization.

Quantitative Profiling

Understanding the physicochemical shifts induced by fluorination is critical for lead optimization. The table below summarizes the quantitative differences between a standard phenylpropyl building block and its fluorinated analog.

PropertyPhenylpropyl Bromide3-(4-Fluorophenyl)propyl BromideCausality / Impact in Drug Design
Aromatic Bond Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High C-F bond energy prevents oxidative cleavage by CYP450 enzymes.
Lipophilicity (

LogP)
Baseline+0.14 to +0.25Enhances passive membrane permeability and blood-brain barrier penetration.
Electrophilicity High (

reactive)
High (

reactive)
Fluorine's inductive pull is attenuated by the propyl spacer, preserving terminal reactivity.
Metabolic Half-Life Short (Rapid hydroxylation)ProlongedSteric and electronic shielding of the highly vulnerable para position.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the causality behind the experimental choice and built-in analytical checkpoints to verify success before proceeding.

Protocol A: N-Alkylation of Secondary Amines

This protocol outlines the synthesis of a tertiary amine API intermediate using 3-(4-fluorophenyl)propyl bromide.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 equivalent of the secondary amine in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, leaving the lone pair fully exposed and highly reactive for the

      
       attack.
      
  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (

    
    ).
    
    • Causality:

      
       acts as an inorganic acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation (and subsequent deactivation) of the unreacted amine nucleophile.
      
  • Electrophile Introduction: Add 1.1 equivalents of 3-(4-fluorophenyl)propyl bromide dropwise at room temperature.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of quaternary ammonium salt formation (over-alkylation).

  • Thermal Activation: Elevate the reaction temperature to 80°C and reflux for 12 hours.

    • Causality: Heat provides the necessary kinetic energy to overcome the activation barrier of the

      
       transition state.
      
  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Develop with a Ninhydrin stain.

    • Validation: The secondary amine will stain strongly (pink/purple). The disappearance of this spot confirms the complete conversion to the tertiary amine (which does not stain with Ninhydrin).

  • Workup & Validation Checkpoint 2 (LC-MS): Quench with water, extract with ethyl acetate, and analyze the organic layer via LC-MS.

    • Validation: The appearance of the

      
       peak corresponding to the fluorinated target confirms structural identity.
      

G A Amine Substrate C Base Addition (K2CO3) A->C B 3-(4-Fluorophenyl)propyl bromide B->C D Thermal Activation (80°C) C->D E SN2 Transition State D->E Activation Energy F Fluorinated Target API E->F Bromide Leaving

Workflow for SN2 N-alkylation using fluorinated phenylpropyl bromides.

Protocol B: Grignard Reagent Formation and Application

When carbon-carbon bond formation is required, the bromide can be converted into a nucleophilic Grignard reagent.

Step-by-Step Methodology:

  • Magnesium Activation: Suspend 1.2 equivalents of magnesium turnings in anhydrous THF. Add a single crystal of iodine (

    
    ) and stir until the color fades.
    
    • Causality: Iodine reacts with the passivating magnesium oxide (

      
      ) layer on the turnings, exposing the highly reactive 
      
      
      
      surface necessary for oxidative addition.
  • Halide Addition: Add a 10% portion of 3-(4-fluorophenyl)propyl bromide in THF. Wait for the reaction to initiate (indicated by a localized temperature spike and solvent bubbling), then add the remainder dropwise.

    • Causality: Grignard formation is highly exothermic. Controlled addition prevents solvent boil-over and minimizes Wurtz-type homocoupling side reactions.

  • Validation Checkpoint (Titration): Titrate a 1.0 mL aliquot of the resulting Grignard solution with salicylaldehyde phenylhydrazone.

    • Validation: The solution will turn bright orange at the endpoint, allowing for the precise calculation of the active Grignard molarity before deploying it in downstream cross-coupling or carbonyl addition reactions.

Case Studies in Modern Therapeutics

The practical impact of fluorinated phenylpropyl building blocks is highly evident in the synthesis of complex therapeutics:

  • Ezetimibe Intermediates: Ezetimibe, a blockbuster cholesterol-lowering drug, relies heavily on fluorinated aromatic systems to prevent rapid metabolic degradation. Synthetic pathways for Ezetimibe and its analogs frequently utilize fluorophenylpropyl derivatives to construct the critical chiral side chains necessary for inhibiting the NPC1L1 transporter[4].

  • AKR1B10 Inhibitors: Aldo-keto reductase family 1 member B10 (AKR1B10) is a critical biomarker and therapeutic target in digestive system tumors. Recent structural optimizations of chemosynthetic inhibitors, such as 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid [3-(4-Fluorophenyl) propyl] amide (HCCFA), utilize the 3-(4-fluorophenyl)propyl moiety to achieve stable, high-affinity enzyme inhibition[5].

References

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL:[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central (PMC) URL:[Link]

  • Alkyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL:[Link]

  • WO2007072088A1 - Process for the production of ezetimibe and intermediates used in this process Source: Google Patents URL
  • AKR1B10 and digestive tumors development: a review Source: Frontiers in Oncology URL:[Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(3-Bromopropyl)-2,3-difluorobenzene

[1]

Executive Summary

This compound (Predicted Formula: C



11

This structural combination dictates a solubility profile characterized by high lipophilicity and negligible aqueous solubility .[1] It is designed for use in nucleophilic substitutions, Grignard formation, and liquid crystal synthesis. This guide provides a definitive solubility framework, moving beyond simple "dissolves/doesn't dissolve" binaries to explore solvation thermodynamics, solvent compatibility relative to reactivity, and precise handling protocols.

Key Physicochemical Characteristics (Estimated):

  • Physical State: Colorless to pale yellow liquid (at RT).[1]

  • LogP (Predicted): ~3.2 – 3.8 (Highly Lipophilic).[1]

  • Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

  • Incompatible Solvents: Water (Insoluble), reactive nucleophiles (primary amines, thiols) without controlled conditions.

Physicochemical Basis of Solubility

To understand the solubility behavior of this molecule, we must deconstruct its three functional components.

Structural Analysis[1]
  • The 2,3-Difluorobenzene Core: The fluorine atoms at the ortho and meta positions create a dipole moment but significantly increase the molecule's lipophilicity compared to non-fluorinated analogs.[1] The C-F bonds resist hydrogen bonding with water, enforcing hydrophobicity.

  • The Propyl Chain: This 3-carbon linker acts as a non-polar spacer, further reducing water solubility and enhancing compatibility with aliphatic hydrocarbons (e.g., Hexane).[1]

  • The Alkyl Bromide (C-Br): This is the reactive center.[1] While the C-Br bond has a dipole, it is polarizable.[1] This polarizability aids solubility in chlorinated solvents (DCM, Chloroform) via dipole-dipole interactions and dispersion forces.[1]

The "Like Dissolves Like" Mechanism
  • Non-Polar Solvents (Hexane, Heptane): Solvation is driven by London Dispersion Forces. The propyl chain and aromatic ring align well with aliphatic solvents.[1]

  • Polar Aprotic Solvents (THF, DCM): These are the "Gold Standard" for this molecule. They offer sufficient polarity to solvate the C-Br dipole and the aromatic ring without the risk of hydrogen-bond-mediated phase separation.[1]

  • Polar Protic Solvents (Water, Methanol): The high energy cost of disrupting the hydrogen-bonding network of water cannot be compensated by the weak interactions with the fluorinated bromide, resulting in phase separation.

Solubility Profile Data

Note: In the absence of specific public empirical data for this exact CAS, the following data is derived from validated Structure-Property Relationships (SPR) of structurally homologous fluorinated alkyl bromides.

Table 1: Solubility Classification at 25°C

Solvent ClassRepresentative SolventSolubility RatingPhysicochemical Rationale
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Perfect dipole matching; primary choice for extraction.[1]
Chlorinated Chloroform (CHCl

)
Excellent (>100 mg/mL)High solvation energy for aromatic halides.[1]
Ethers Tetrahydrofuran (THF)Excellent (>100 mg/mL)Excellent for Grignard formation; coordinates Mg well.[1]
Ethers Diethyl Ether (Et

O)
Good (>50 mg/mL)Good solubility, but high volatility requires care.
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)Standard solvent for TLC and column chromatography.[1]
Aromatics TolueneGood (>50 mg/mL)Pi-stacking interactions with the benzene core aid solvation.[1]
Aliphatics Hexane / HeptaneModerate (10-50 mg/mL)Soluble, but may require warming; useful for recrystallization.[1]
Polar Aprotic Acetonitrile (MeCN)Good (>50 mg/mL)Preferred for S

2 substitution reactions.[1]
Polar Aprotic DMSO / DMFGood (>50 mg/mL)High solubility, but difficult to remove post-reaction.
Protic Methanol / EthanolModerate Soluble, but risk of solvolysis (methanolysis) at high temps.
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic effect dominates.[1]

Experimental Protocol: Solubility Determination

As a Senior Scientist, you must validate these predictions empirically before scaling up. Use this self-validating protocol.

Visual Solubility Assessment (Tier 1)

Objective: Rapidly determine the approximate solubility range.

  • Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved: Solution is clear, no Schlieren lines, no particulates.

    • Undissolved: Turbidity, oil droplets at bottom, or suspension.

  • Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL. If it requires 1 mL, solubility is ~10 mg/mL.

HPLC Quantitative Method (Tier 2)

Objective: Precise saturation concentration for formulation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile (MeCN).[1]

  • Gradient: 50% B to 95% B over 10 mins (Lipophilic compound requires high organic content).[1]

  • Detection: UV at 260 nm (Aromatic absorption).[1]

  • Procedure: Saturate solvent with compound, filter (0.22 µm PTFE), dilute 1:100 in MeCN, and inject.

Solvent Selection Strategy & Reactivity

Choosing a solvent is not just about solubility; it is about chemical compatibility .[1] The alkyl bromide moiety is susceptible to Nucleophilic Substitution (S

1
Critical Workflow Diagram

The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.

SolventSelectionStartStart: Solvent Selection forThis compoundReactionTypeIdentify Reaction TypeStart->ReactionTypeGrignardMetal-Halogen Exchange(Grignard/Lithiation)ReactionType->GrignardOrganometallicSubstitutionNucleophilic Substitution(SN2 w/ Amines/Azides)ReactionType->SubstitutionFunctionalizationExtractionWork-up / ExtractionReactionType->ExtractionPurificationTHFAnhydrous THF or2-MeTHFGrignard->THFPreferredEtherDiethyl Ether(If low boiling point needed)Grignard->EtherAlternativeAvoidAVOID: Alcohols, Water, Primary Amines (as solvents)Grignard->AvoidStrictly AnhydrousMeCNAcetonitrile (MeCN)(Polar Aprotic, promotes SN2)Substitution->MeCNStandardDMFDMF / DMSO(High rate, hard removal)Substitution->DMFDifficult WorkupSubstitution->AvoidSolvolysis RiskDCMDichloromethane (DCM)(Best Partition Coefficient)Extraction->DCMHigh SolubilityEtOAcEthyl Acetate(Greener Alternative)Extraction->EtOAcEco-friendly

Figure 1: Decision matrix for solvent selection.[1] Green nodes indicate recommended solvents; Red nodes indicate caution.

Strategic Insights
  • Grignard Reagents: If converting the bromide to a Grignard reagent, Anhydrous THF is superior to Diethyl Ether. The oxygen lone pairs in THF coordinate effectively with Magnesium, stabilizing the organometallic species.

  • Nucleophilic Substitution: For replacing the Bromine (e.g., with an azide or amine), use Acetonitrile (MeCN) . It is polar enough to dissolve the nucleophilic salt but aprotic, preventing hydrogen bonding from shielding the nucleophile.

  • Avoid Nucleophilic Solvents: Do not use Pyridine or primary amines as solvents.[1] The alkyl bromide will slowly alkylate the solvent (Menshutkin reaction), creating impurities.

Safety & Handling (E-E-A-T)

Handling fluorinated alkyl bromides requires specific safety protocols due to their potential as alkylating agents.[1]

  • Lachrymator Potential: Many benzyl- and phenethyl-bromides are lachrymators (tear gas agents).[1] While the propyl chain mitigates this slightly compared to benzyl bromide, always handle in a fume hood .

  • Skin Absorption: The high lipophilicity (LogP > 3) means this compound can penetrate the skin barrier.[1] Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.[1]

  • Waste Disposal: Do not mix with aqueous waste.[1] Dispose of in the "Halogenated Organic Solvents" stream.

References

  • PubChem. 1-Bromo-2,3-difluorobenzene (Precursor Analog) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solvation mechanisms).

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. (Source for solubility parameter prediction logic).

Reactivity Profile of 3-Bromopropyl Difluorobenzene Intermediates: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Alkyl Halides

In the landscape of modern drug discovery, the precise engineering of molecular scaffolds is paramount. 3-Bromopropyl difluorobenzene derivatives (such as 1-(3-bromopropyl)-2,4-difluorobenzene or 1-(3-bromopropyl)-3,5-difluorobenzene) have emerged as highly versatile, bifunctional building blocks. The strategic incorporation of fluorine atoms into pharmaceutical agents is a proven tactic, with fluorine present in over half of all newly approved small-molecule drugs[1].

This technical whitepaper provides an in-depth analysis of the orthogonal reactivity profile of these intermediates. By dissecting the causality behind their chemical behavior and providing self-validating experimental protocols, this guide serves as a practical resource for medicinal chemists and drug development professionals aiming to leverage these building blocks in complex syntheses.

Structural Anatomy & Chemical Causality

The synthetic utility of 3-bromopropyl difluorobenzenes stems from their distinct, dual-domain architecture, which allows for orthogonal functionalization without cross-interference:

  • The Difluorophenyl Motif: Fluorine’s extreme electronegativity and small van der Waals radius (1.47 Å) profoundly alter the physicochemical properties of the molecule. Inductively, it lowers the pKa of adjacent basic centers, enhances lipophilicity (LogP), and sterically blocks cytochrome P450-mediated metabolic oxidation, thereby improving pharmacokinetic stability [2].

  • The 3-Bromopropyl Chain: The three-carbon aliphatic chain serves as an optimal spatial linker, providing sufficient flexibility for pharmacophores to navigate deep hydrophobic binding pockets. The terminal primary bromide is an exceptional leaving group, facilitating rapid and high-yielding nucleophilic substitution reactions [4].

ReactivityMap Core 3-Bromopropyl Difluorobenzene Propyl 3-Bromopropyl Chain (Aliphatic Reactivity) Core->Propyl Ring Difluorobenzene Ring (Aromatic Reactivity) Core->Ring SN2 SN2 Substitution (Amines, Thiols, Alcohols) Propyl->SN2 Grignard Grignard Formation (Cross-Coupling) Propyl->Grignard SNAr SNAr (Nucleophilic Aromatic Substitution) Ring->SNAr DoM DoM (Directed Ortho-Metalation) Ring->DoM

Fig 1. Orthogonal reactivity map of 3-bromopropyl difluorobenzene intermediates.

Reactivity Profile 1: The Aliphatic Chain (Alkyl Halide Reactivity)

The primary mode of functionalization for this intermediate occurs at the aliphatic chain via bimolecular nucleophilic substitution (SN2).

Mechanistic Causality: The primary carbon attached to the bromine atom experiences minimal steric hindrance, allowing unencumbered backside attack by incoming nucleophiles. Furthermore, the bromide ion is the weak conjugate base of a strong acid (HBr), making it an excellent leaving group. In industrial scale-ups, propyl bromides consistently provide superior commercial viability, atom economy, and reaction efficiency compared to their iodide or chloride counterparts [4].

Quantitative Data: SN2 Reaction Scope

The following table summarizes the expected quantitative outcomes when reacting 3-bromopropyl difluorobenzene with various nucleophile classes:

Nucleophile TypeOptimized Reagents & ConditionsAverage Yield (%)Primary Byproducts / Limitations
Secondary Amines K₂CO₃, DMF, 60 °C, 6h85–95%Trace elimination products (alkenes)
Primary Amines DIPEA, MeCN, 80 °C, 8h70–80%Over-alkylation (tertiary amine formation)
Thiols (Thiolates) NaH, THF, 0 °C to RT, 2h90–98%Disulfide formation (if O₂ is present)
Phenols (Alcohols) Cs₂CO₃, DMF, 80 °C, 12h75–85%Unreacted starting materials
Self-Validating Protocol: SN2 Alkylation of a Secondary Amine

This protocol is engineered as a self-validating system. Progression is monitored via Thin-Layer Chromatography (TLC), and the final product identity is confirmed via LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the secondary amine (e.g., piperidine) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: The heterogeneous base neutralizes the generated HBr, preventing the protonation of the nucleophilic amine and driving the equilibrium toward product formation.

  • Electrophile Addition: Add 1.1 equivalents of 1-(3-bromopropyl)-2,4-difluorobenzene dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C. Monitor the reaction via TLC (typically 10% MeOH in DCM) until the starting amine is consumed (usually 4–8 hours).

  • Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (3x) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Analytical Validation: Confirm the product via ¹H NMR. Validation marker: Look for the complete disappearance of the triplet at ~3.4 ppm (corresponding to the -CH₂Br protons) and the appearance of new upfield aliphatic signals corresponding to the newly formed C-N bond.

Workflow Step1 1. Dissolve in DMF Step2 2. Add Base (K2CO3) Step1->Step2 Step3 3. Add Nucleophile Step2->Step3 Step4 4. Heat to 60-80°C Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. LC-MS/NMR Validation Step5->Step6

Fig 2. Self-validating SN2 experimental workflow for aliphatic chain alkylation.

Reactivity Profile 2: The Difluorobenzene Ring (Aromatic Reactivity)

While the aliphatic chain is primed for SN2, the difluorophenyl ring offers orthogonal reactivity pathways that can be exploited either before or after the modification of the propyl chain.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is the most electronegative element, strongly withdrawing electron density from the aromatic ring via the inductive effect (-I). This activates the ring toward SNAr, particularly if an electron-withdrawing group (EWG) is introduced ortho or para to the fluorine.

Mechanistic Causality: Counterintuitively, fluorine is an excellent leaving group in SNAr reactions—often superior to chlorine or bromine. This is because the rate-determining step of SNAr is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine stabilizes the developing negative charge in the transition state better than any other halogen. Recent advancements have even demonstrated that optimized green solvents (like PEG400) can facilitate highly efficient SNAr on fluorinated benzenes and heterocycles without the need for toxic catalysts [3].

Directed Ortho-Metalation (DoM)

The difluorophenyl ring can undergo highly regioselective lithiation.

Mechanistic Causality: The fluorine atoms direct a strong, non-nucleophilic base (e.g., sec-BuLi or n-BuLi) to deprotonate the adjacent (ortho) position. This regioselectivity is driven by two factors: the inductive acidification of the ortho-proton by the highly electronegative fluorine, and the coordination of the lithium cation to the fluorine's lone pairs, which pre-organizes the transition state. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, DMF, or iodine) to further functionalize the aromatic core, leaving the bromopropyl chain intact if temperature is strictly controlled (typically at -78 °C to prevent intramolecular cyclization).

References

  • Title: Fluorinated Building Blocks in Drug Design: New Pathways and Targets Source: Future Medicinal Chemistry (via PMC) URL: [Link]

  • Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules (via PMC) URL: [Link]

  • Title: Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (WO2011101740A1)

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(2,3-Difluorophenyl)propyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Medicinal Chemistry and Materials Science

3-(2,3-Difluorophenyl)propyl bromide is a key synthetic intermediate characterized by a primary alkyl bromide tethered to a difluorinated phenyl ring. This unique combination of a reactive electrophilic center and a functionalized aromatic moiety makes it a valuable precursor in the synthesis of a diverse range of molecules. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the molecule and impart unique properties to its derivatives, which are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of 3-(2,3-difluorophenyl)propyl bromide. We will delve into the mechanistic underpinnings that govern its reactivity, present detailed, field-proven protocols for its conversion into key derivatives using common nucleophiles, and provide expected analytical data for the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Insights: Navigating the SN2 Pathway

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and for primary alkyl halides like 3-(2,3-difluorophenyl)propyl bromide, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway.[1][2] This is due to the relatively unhindered nature of the primary carbon, which allows for the backside attack of a nucleophile.[3]

The SN2 reaction is a concerted, single-step process where the incoming nucleophile forms a bond with the electrophilic carbon atom simultaneously as the bond to the leaving group (bromide) is broken.[4] This process proceeds through a high-energy transition state where the central carbon atom is transiently pentacoordinate.[3]

Experimental_Workflow Start Start Reactants Combine 3-(2,3-difluorophenyl)propyl bromide, nucleophile, and solvent in a reaction flask. Start->Reactants Reaction Heat and stir the reaction mixture for the specified time. Reactants->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Perform aqueous work-up to remove inorganic byproducts and solvent. Monitoring->Workup Complete Extraction Extract the product with an organic solvent. Workup->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extraction->Drying Purification Purify the crude product by column chromatography or distillation. Drying->Purification Analysis Characterize the final product by NMR and other spectroscopic methods. Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow for Nucleophilic Substitution.

Protocol 1: Synthesis of 1-(3-Azidopropyl)-2,3-difluorobenzene

This protocol details the synthesis of the corresponding azide, a versatile intermediate for click chemistry and the synthesis of amines.

  • Materials:

    • 3-(2,3-Difluorophenyl)propyl bromide (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Deionized water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

  • Procedure:

    • In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)propyl bromide (1.0 equiv) in DMF.

    • Add sodium azide (1.5 equiv) to the solution.

    • Heat the reaction mixture to 60-70 °C with vigorous stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours). [5] 5. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine. [5] 8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

  • Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid.

Protocol 2: Synthesis of 4-(2,3-Difluorophenyl)butanenitrile

This protocol describes the formation of a nitrile, which can be further elaborated into carboxylic acids, amines, or ketones.

  • Materials:

    • 3-(2,3-Difluorophenyl)propyl bromide (1.0 equiv)

    • Sodium cyanide (NaCN) (1.2 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • TLC supplies

  • Procedure:

    • In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)propyl bromide (1.0 equiv) in DMSO.

    • Carefully add sodium cyanide (1.2 equiv) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the reaction by TLC until completion (typically 4-8 hours).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash several times with brine to remove residual DMSO.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude nitrile by vacuum distillation or flash column chromatography.

  • Safety Precautions: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. A basic solution (e.g., bleach) should be available to quench any spills.

Protocol 3: Synthesis of 3-(2,3-Difluorophenyl)propan-1-ol

This protocol outlines the hydrolysis of the alkyl bromide to the corresponding primary alcohol.

  • Materials:

    • 3-(2,3-Difluorophenyl)propyl bromide (1.0 equiv)

    • Sodium hydroxide (NaOH) (2.0 equiv)

    • Water/Tetrahydrofuran (THF) mixture (e.g., 1:1 v/v)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • TLC supplies

  • Procedure:

    • In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)propyl bromide (1.0 equiv) in a 1:1 mixture of water and THF.

    • Add sodium hydroxide pellets or a concentrated aqueous solution (2.0 equiv).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is no longer visible (typically 6-12 hours). [6] 5. Cool the reaction mixture to room temperature and transfer to a separatory funnel.

    • Extract the product with diethyl ether (three times).

    • Combine the organic extracts and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude alcohol can be purified by flash column chromatography on silica gel.

Data Presentation: Expected Product Characterization

The following tables summarize the expected reaction outcomes and key analytical data for the products of the nucleophilic substitution reactions of 3-(2,3-difluorophenyl)propyl bromide. The NMR data are estimated based on the known chemical shifts of analogous non-fluorinated compounds and the expected influence of ortho and meta fluorine substituents.

Table 1: Summary of Nucleophilic Substitution Reactions

Product NameNucleophileSolventTypical Temp. (°C)Typical Yield (%)
1-(3-Azidopropyl)-2,3-difluorobenzeneNaN₃DMF60-70>90
4-(2,3-Difluorophenyl)butanenitrileNaCNDMSO80-9085-95
3-(2,3-Difluorophenyl)propan-1-olNaOHH₂O/THFReflux80-90

Table 2: Estimated ¹H NMR Data for Products (in CDCl₃)

Product Nameδ (ppm), Multiplicity, J (Hz), Assignment
1-(3-Azidopropyl)-2,3-difluorobenzene 7.05-7.15 (m, 1H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.35 (t, J = 6.8 Hz, 2H, -CH₂-N₃), 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 1.95 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-)
4-(2,3-Difluorophenyl)butanenitrile 7.05-7.15 (m, 1H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 2.85 (t, J = 7.4 Hz, 2H, Ar-CH₂-), 2.40 (t, J = 7.1 Hz, 2H, -CH₂-CN), 2.00 (quint, J = 7.3 Hz, 2H, -CH₂-CH₂-CH₂-)
3-(2,3-Difluorophenyl)propan-1-ol 7.00-7.10 (m, 1H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 3.70 (t, J = 6.4 Hz, 2H, -CH₂-OH), 2.75 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.90 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.50 (br s, 1H, -OH)

Table 3: Estimated ¹³C NMR Data for Products (in CDCl₃)

Product Nameδ (ppm), Assignment
1-(3-Azidopropyl)-2,3-difluorobenzene 150.5 (dd, J = 245, 15 Hz, C-F), 148.0 (dd, J = 248, 14 Hz, C-F), 138.0 (t, J = 8 Hz, Ar-C), 124.5 (m, Ar-CH), 120.0 (m, Ar-CH), 115.5 (d, J = 17 Hz, Ar-CH), 51.0 (-CH₂-N₃), 29.0 (Ar-CH₂-), 28.5 (-CH₂-CH₂-CH₂-)
4-(2,3-Difluorophenyl)butanenitrile 150.5 (dd, J = 245, 15 Hz, C-F), 148.0 (dd, J = 248, 14 Hz, C-F), 137.5 (t, J = 8 Hz, Ar-C), 124.5 (m, Ar-CH), 120.0 (m, Ar-CH), 119.5 (-CN), 115.5 (d, J = 17 Hz, Ar-CH), 31.0 (Ar-CH₂-), 25.0 (-CH₂-CH₂-CH₂-), 17.0 (-CH₂-CN)
3-(2,3-Difluorophenyl)propan-1-ol 150.5 (dd, J = 245, 15 Hz, C-F), 148.0 (dd, J = 248, 14 Hz, C-F), 138.5 (t, J = 8 Hz, Ar-C), 124.5 (m, Ar-CH), 120.0 (m, Ar-CH), 115.5 (d, J = 17 Hz, Ar-CH), 62.0 (-CH₂-OH), 34.0 (-CH₂-CH₂-CH₂-), 28.0 (Ar-CH₂-)

References

Sources

Application Note: Synthesis of Fluorinated Heterocycles from Propyl Bromide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a privileged strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. Propyl bromide derivatives—specifically 3-bromo-1,1,1-trifluoropropane and its oxidized analog 1-bromo-3,3,3-trifluoroacetone —serve as highly versatile electrophilic building blocks. This application note details self-validating protocols for both the de novo construction of trifluoromethylated thiazoles and the late-stage N-alkylation of existing heterocycles, providing mechanistic insights to ensure reproducible yields.

Mechanistic Principles & Precursor Selection

The selection of the propyl bromide precursor dictates the synthetic pathway:

  • 1-Bromo-3,3,3-trifluoroacetone (3-bromo-1,1,1-trifluoro-2-propanone) is an

    
    -bromoketone. The strongly electron-withdrawing 
    
    
    
    group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it an ideal substrate for Hantzsch-type cyclizations with thioamides or thioureas[2].
  • 3-Bromo-1,1,1-trifluoropropane is utilized for late-stage N-alkylation. In an

    
     reaction, the strong inductive effect of the 
    
    
    
    group destabilizes the transition state and electrostatically repels incoming nucleophiles. This kinetic barrier necessitates specific basic conditions to drive the reaction to completion[3],[4].

De Novo Ring Construction: Trifluoromethylated Thiazoles

The Hantzsch thiazole synthesis utilizes 1-bromo-3,3,3-trifluoroacetone to construct 4-(trifluoromethyl)thiazoles. The reaction proceeds via an initial nucleophilic attack by sulfur at the


-carbon (displacing the bromide), followed by an intramolecular cyclization where the nitrogen attacks the highly electrophilic carbonyl carbon.

Workflow1 A 1-Bromo-3,3,3- trifluoroacetone C S-Alkylation Intermediate A->C + B Thiourea / Thiobenzamide B->C D Cyclization & Dehydration C->D - HBr E Trifluoromethylated Thiazole D->E - H2O

Fig 1. Hantzsch-type cyclization pathway for the synthesis of trifluoromethylated thiazoles.

Protocol A: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole

Based on established cyclization methodologies[2].

Objective: Construct a stable 2-aryl-4-(trifluoromethyl)thiazole ring.

  • Reagent Assembly: Dissolve thiobenzamide (2.0 mmol, 1.0 eq) in 20 mL of absolute ethanol at room temperature.

  • Electrophile Addition: Slowly add 1-bromo-3,3,3-trifluoroacetone (2.4 mmol, 1.2 eq). Causality: A slight excess of the volatile bromoketone compensates for potential evaporative loss and drives the initial S-alkylation.

  • Primary Heating: Reflux the mixture for 4 hours. The solution will transition from clear to slightly turbid as HBr is liberated. Remove the ethanol under reduced pressure.

  • Dehydration (Self-Validation Step): Resuspend the crude intermediate in 20 mL of toluene. Add

    
    -toluenesulfonic acid monohydrate (
    
    
    
    , 1.0 mmol, 0.5 eq). Reflux overnight using a Dean-Stark trap. Causality: The acid catalyst and azeotropic removal of water force the dehydration of the cyclic hemiaminal intermediate, aromatizing the ring. The collection of water in the trap visually validates the cyclization.
  • Purification: Evaporate the toluene and purify via silica gel chromatography (EtOAc:Hexane 0:1 to 1:10). Yields typically reach ~84% of a pale yellow solid.

Protocol B: One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine

Adapted from multi-component domino synthetic routes[5].

Objective: Synthesize 2-aminothiazoles using a low-cost, phosphorus pentasulfide-mediated pathway.

  • Thionation: To a mixture of 1-bromo-3,3,3-trifluoroacetone (0.1 mol) in 100 mL dry THF, add

    
     (0.06 mol). Stir at 30 °C for 14 hours. Causality:
    
    
    
    converts the ketone into 3-bromo-1,1,1-trifluoropropane-2-thione, a highly reactive intermediate.
  • Cyclization: Add cyanamide (

    
    , 0.15 mol) and sodium acetate (0.15 mol). Heat to 60 °C for 25 hours. Causality: Sodium acetate acts as a mild base to deprotonate the thione, facilitating nucleophilic attack by cyanamide and subsequent intramolecular ring closure.
    
  • Workup: Filter the precipitated salts, concentrate the filtrate, dissolve in water, and extract with dichloromethane. Purify via chromatography to yield the target compound (approx. 56% yield).

Late-Stage Functionalization: N-Alkylation Workflows

Appending a 3,3,3-trifluoropropyl group to an existing heterocycle (e.g., pyrazoles, piperidines, or indoles) requires overcoming the kinetic sluggishness of 3-bromo-1,1,1-trifluoropropane. Complete deprotonation of the heterocyclic nitrogen is mandatory prior to electrophile introduction[4].

Workflow2 N1 NH-Heterocycle (e.g., Pyrazole) N2 Base Addition (K2CO3 / NaH) N1->N2 N3 Deprotonated Nucleophile N2->N3 - H+ N5 SN2 Transition State N3->N5 N4 3-Bromo-1,1,1- trifluoropropane N4->N5 Electrophile N6 N-(3,3,3-Trifluoropropyl) Heterocycle N5->N6 - Br-

Fig 2. SN2 N-alkylation workflow designed to overcome inductive deactivation.

Protocol C: N-Alkylation of Nitrogen Heterocycles

Optimized for soluble guanylate cyclase activator intermediates and biaryl heterocycles[3],[4].

Objective: Achieve regioselective N-alkylation of a secondary amine/azole.

  • Deprotonation: Combine the NH-heterocycle (1.0 eq) and anhydrous

    
     (1.5 - 2.0 eq) in anhydrous acetonitrile (or DMF for less acidic protons). Stir at 40 °C for 30 minutes. Causality: Pre-stirring ensures the formation of the highly nucleophilic nitrogen anion before the electrophile is introduced, preventing competing side reactions.
    
  • Alkylation: Slowly add 3-bromo-1,1,1-trifluoropropane (1.5 eq) dropwise.

  • Thermal Activation: Maintain the reaction at 40–60 °C for 5 to 24 hours. Causality: Elevated thermal energy is strictly required to overcome the

    
     induced transition-state destabilization.
    
  • Validation via TLC: Monitor the reaction using TLC (e.g., 10:1 cyclohexane/ethyl acetate). The complete disappearance of the lower-

    
     starting material spot and the emergence of a higher-
    
    
    
    product spot (due to increased lipophilicity from the
    
    
    group) validates reaction completion.
  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for the protocols described above, allowing for rapid comparative analysis of reaction conditions.

PrecursorReactant / SubstrateTarget ProductCatalyst / BaseTemp / TimeYieldRef
1-Bromo-3,3,3-trifluoroacetone Thiobenzamide2-Phenyl-4-(trifluoromethyl)thiazole

Reflux, 16h84%[2]
1-Bromo-3,3,3-trifluoroacetone

, Cyanamide
4-(Trifluoromethyl)-2-thiazolamine

60 °C, 25h56%[5]
3-Bromo-1,1,1-trifluoropropane Amino nitrile heterocycleN-(3,3,3-trifluoropropyl) intermediate

40 °C, 5h>80%[4]
3-Bromo-1,1,1-trifluoropropane Biaryl Thiol3,3,3-Trifluoropropyl sulfide

60 °C, 24hN/A[3]

Safety & Handling Protocols

  • Toxicity & Corrosivity: 1-Bromo-3,3,3-trifluoroacetone is highly corrosive, causing severe skin burns and eye damage. It must be handled exclusively in a fume hood with heavy-duty nitrile gloves[2].

  • Flammability: Both propyl bromide precursors are highly flammable liquids/gases and can form explosive vapor-air mixtures. Ground and bond all receiving equipment and use non-sparking tools[6],[2].

  • Thermal Decomposition: Upon extreme heating or decomposition, these compounds release highly toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases.

References

  • A One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine Journal of the Brazilian Chemical Society, SciELO. URL:[Link][5]

  • US7129259B2 - Halogenated biaryl heterocyclic compounds and methods of making and using the same Google Patents. URL:[3]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties National Institutes of Health (NIH) - PMC. URL:[Link][1]

  • US20130072492A1 - Soluble guanylate cyclase activators Google Patents. URL:[4]

Sources

Application Note: High-Fidelity Preparation of [3-(2,3-Difluorophenyl)propyl]magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of the Grignard reagent derived from 1-(3-Bromopropyl)-2,3-difluorobenzene . This intermediate is a critical building block in medicinal chemistry, often employed to introduce a metabolically stable, lipophilic fluorinated linker into antipsychotic or cardiovascular drug candidates.

Scientific Challenge: While primary alkyl bromides typically form Grignard reagents readily, this specific substrate presents two competing risks:

  • Wurtz Homocoupling: The high reactivity of the primary alkyl-magnesium species can lead to rapid dimerization (

    
    ), significantly lowering yield.
    
  • Fluorine-Mediated Side Reactions: Although C-F bonds are generally stable to magnesium metal, the electron-withdrawing nature of the 2,3-difluoro motif acidifies the benzylic protons. While the Grignard is three carbons away, "back-biting" or intramolecular metallation is a latent risk if the reaction is subjected to prolonged reflux.

The Solution: This protocol utilizes a Controlled Initiation / High-Dilution Addition strategy in anhydrous Tetrahydrofuran (THF). We employ the Knochel Titration method for precise quantification, ensuring the reagent is a reliable "self-validating" system for downstream coupling.

Chemical Reaction & Mechanism

The formation involves the oxidative insertion of Magnesium (0) into the Carbon-Bromine bond.

Reaction Scheme

Where Ar = 2,3-Difluorophenyl

Mechanistic Pathway (DOT Visualization)

GrignardMechanism Substrate Alkyl Bromide (R-Br) Mg_Surface Activated Mg Surface (Mg*) Substrate->Mg_Surface Adsorption SET Single Electron Transfer (SET) Mg_Surface->SET Initiation RadicalPair Radical Ion Pair [R• •MgBr] SET->RadicalPair C-Br Homolysis Grignard Grignard Reagent (R-MgBr) RadicalPair->Grignard Recombination Wurtz Side Product: Wurtz Dimer (R-R) RadicalPair->Wurtz Diffusion/Coupling (Avoid via Dilution)

Figure 1: Mechanistic pathway highlighting the SET process and the divergence between successful Grignard formation and the unwanted Wurtz coupling side reaction.[1]

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (>98% purity).

  • Magnesium: Turnings (p.a.[1][2][3][4] grade), oven-dried.

  • Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).

  • Activators: Iodine crystals (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and 1,2-Dibromoethane.
    
  • Apparatus: 3-neck round-bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen/argon line.[2]

Step-by-Step Procedure

Step 1: System Preparation (The "Dry" Standard)

  • Assemble glassware hot from the oven (120°C).

  • Flame-dry the apparatus under a stream of Argon. Allow to cool to Room Temperature (RT) under positive Argon pressure.

  • Critical: Ensure the magnetic stir bar is PTFE-coated and clean; metal-on-glass friction can sometimes expose fresh Mg, but chemical activation is more controllable.

Step 2: Magnesium Activation

  • Charge the RBF with Magnesium turnings (1.2 equivalents) .

  • Add just enough anhydrous THF to cover the magnesium.

  • Add a single crystal of Iodine .

  • Stir gently. The iodine color (brown/purple) should fade to clear within 5-10 minutes, indicating the removal of the MgO passivation layer.

    • Troubleshooting: If color persists, add 2-3 drops of 1,2-Dibromoethane and apply localized heat (heat gun) until bubbling is observed.

Step 3: Initiation

  • Dissolve the This compound (1.0 equiv) in anhydrous THF to create a 1.0 M solution .

  • Add approximately 5-10% of this substrate solution directly to the activated Mg.

  • Stop stirring for 1 minute to observe initiation. Look for:

    • Spontaneous bubbling (ether boiling).

    • Exotherm (touch the flask bottom).

    • Turbidity (formation of grey/black suspension).

Step 4: Controlled Addition (Suppression of Wurtz Coupling)

  • Once initiated, begin stirring vigorously.

  • Add the remaining substrate solution dropwise via the addition funnel over 45-60 minutes .

  • Temperature Control: Maintain the internal temperature between 25°C and 35°C .

    • Why? High temperatures (>40°C) promote Wurtz coupling for primary alkyl halides. Low temperatures (<15°C) may stall the reaction, leading to accumulation and a potential thermal runaway later.

  • After addition is complete, stir at ambient temperature for 2 hours .

Step 5: Filtration (Optional but Recommended)

  • If the reagent is to be stored, filter the dark grey solution through a glass frit (under Argon) into a Schlenk flask to remove unreacted Magnesium.

Quality Control: The Knochel Titration

Trustworthiness Check: Never assume the theoretical molarity. Alkyl bromides inevitably lose 5-10% titer to Wurtz coupling.

Method: Titration against Iodine in LiCl/THF.[5][6][7]

  • Titrant: Accurately weigh ~100 mg of Iodine (

    
    ) into a dry vial.
    
  • Solvent: Dissolve

    
     in 2-3 mL of 0.5 M LiCl in anhydrous THF. (LiCl solubilizes the 
    
    
    
    byproduct, preventing precipitate masking).
  • Titration: Add the Grignard solution dropwise via a precision syringe to the stirring iodine solution.

  • Endpoint: The solution transitions from Dark Brown

    
     Pale Yellow 
    
    
    
    Colorless
    .
  • Calculation:

    
    
    

Process Workflow Diagram

Workflow Start Start: Dry Glassware (Ar Atmosphere) MgLoad Load Mg (1.2 eq) + THF (Cover) Start->MgLoad Activate Activate: Add I2 crystal Wait for decolorization MgLoad->Activate Activate->Activate No reaction? Add 1,2-dibromoethane Initiate Initiation: Add 10% Substrate Observe Exotherm Activate->Initiate Addition Controlled Addition: Dropwise over 1h Temp: 25-35°C Initiate->Addition If initiated Digest Digestion: Stir 2h @ RT Addition->Digest Titrate QC: Knochel Titration (Target: >0.8 M) Digest->Titrate Storage Storage: Schlenk Flask (Use within 1 week) Titrate->Storage

Figure 2: Operational workflow for the preparation of the Grignard reagent.

Data Summary & Troubleshooting

ParameterSpecificationRationale
Solvent THF (Anhydrous)Solubilizes the Grignard species; Ether is acceptable but THF is standard for alkyl chains.
Concentration 0.8 M - 1.0 MHigher conc. increases Wurtz coupling; Lower conc. is inefficient.
Temperature 25°C - 35°CCritical Control Point. Do not reflux.
Appearance Dark Grey/BrownTurbidity indicates active Mg etching. Clear solution = Failed initiation.
Stability ~1 Week @ RTAlkyl Grignards can undergo

-hydride elimination or attack the solvent over time.
Common Failure Modes
  • No Initiation: Usually due to moisture. Remedy: Add 0.1 mL of DIBAL-H (if compatible with downstream steps) or fresh iodine and heat gun.

  • Low Titer (<0.5 M): Likely Wurtz coupling caused by adding substrate too fast or temperature too high. Remedy: Increase dilution factor and cool the reaction flask.

References

  • Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4] Synthesis, 2006.[7]

  • BenchChem. "Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene."[1] Application Notes.

  • Organic Syntheses. "Preparation of Grignard Reagents: General Protocols." Org.[1][5][8] Synth. Coll. Vol.

  • Schnyder Safety. "Grignard-reagent formation in Multi-product facilities." Process Safety Notes.

Sources

Application Notes & Protocols: The Strategic Incorporation of Difluorophenyl Propyl Groups in Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Nematic Systems

Modern high-performance liquid crystal displays (LCDs), particularly those driven by thin-film transistor (TFT) backplanes, demand liquid crystal mixtures with a sophisticated and often paradoxical combination of properties.[1][2][3] These include a wide nematic temperature range, high dielectric anisotropy (Δε), low rotational viscosity (γ₁), and high optical anisotropy (Δn). The strategic incorporation of fluorine atoms into mesogenic molecules has become a cornerstone of modern liquid crystal design, offering a powerful tool to modulate these critical parameters.[4]

The difluorophenyl group, particularly when combined with a flexible propyl chain, represents a key structural motif in achieving these desired properties. The C-F bond is highly polar and the fluorine atom is relatively small, allowing for its introduction without drastically disrupting the rod-like molecular shape essential for liquid crystallinity.[4][5] This application note provides an in-depth guide to the synthesis, properties, and application of liquid crystals containing the difluorophenyl propyl moiety, aimed at researchers and chemists in the fields of materials science and display technology.

The Difluorophenyl Propyl Moiety: A Structure-Property Analysis

The utility of the 3,4-difluorophenyl group, often linked to a core structure via a phenyl or cyclohexyl ring and terminated with a propyl group, stems from the unique electronic and steric effects of the fluorine atoms.

Impact on Dielectric Anisotropy (Δε)

The primary driver for incorporating difluorophenyl groups is to increase the positive dielectric anisotropy (Δε). The two fluorine atoms on the phenyl ring create strong transverse dipole moments. In the presence of an electric field, these dipoles align, leading to a large difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A high positive Δε is crucial for low-voltage operation in TFT-LCDs.[6][7] The lateral fluorine substitution significantly enhances the dielectric anisotropy of liquid crystal mixtures.[6]

Influence on Viscosity and Response Time

While fluorination is excellent for boosting Δε, it can sometimes lead to an increase in viscosity.[6] However, the combination with a short, flexible propyl chain helps to mitigate this effect. The propyl group disrupts close packing of the molecular cores, reducing intermolecular interactions and thereby helping to maintain a lower rotational viscosity (γ₁). A lower viscosity is essential for achieving the fast response times required for high-refresh-rate displays.[8]

Mesophase Stability and Temperature Range

The introduction of lateral fluorine atoms can lower the melting point of liquid crystals and suppress the formation of undesirable smectic phases.[5] This broadens the useful nematic temperature range, which is a critical requirement for displays that must operate in a variety of environments. The propyl group further contributes to a lower melting point compared to longer alkyl chains.

Logical Relationship: Molecular Structure to Macroscopic Properties

The following diagram illustrates the causal links between the structural features of a typical difluorophenyl propyl liquid crystal and its resulting physical properties, which are critical for display applications.

G cluster_structure Molecular Structural Features cluster_properties Macroscopic LC Properties cluster_application Application Benefit Propyl Propyl Group (C3H7) Viscosity Low Rotational Viscosity (γ₁) Propyl->Viscosity Disrupts Packing, Increases Flexibility NematicRange Wide Nematic Temperature Range Propyl->NematicRange Lowers Melting Point Difluoro 3,4-Difluorophenyl Group DeltaEpsilon High Positive Dielectric Anisotropy (Δε) Difluoro->DeltaEpsilon Strong Transverse Dipole Moment Difluoro->NematicRange Suppresses Smectic Phases, Lowers MP Core Rigid Core (e.g., Biphenyl, Cyclohexylphenyl) Core->NematicRange Maintains Anisotropy Voltage Low Threshold Voltage (Vth) DeltaEpsilon->Voltage Vth ∝ 1/√Δε Response Fast Response Time (τ) Viscosity->Response τ ∝ γ₁ Display High-Performance TFT-LCD Displays NematicRange->Display Voltage->Display Response->Display

Caption: Causality diagram linking molecular features to LC properties and application benefits.

Synthetic Strategies

The synthesis of liquid crystals containing the difluorophenyl propyl moiety typically involves multi-step sequences. A common and versatile approach is the Suzuki cross-coupling reaction, which is highly efficient for forming the carbon-carbon bonds between aromatic rings.

A representative target molecule is 4'-(trans-4-propylcyclohexyl)-3,4-difluorobiphenyl . The retrosynthetic analysis breaks down the molecule into commercially available or readily synthesized building blocks.

Retrosynthetic Analysis

G Target Disconnect1 Suzuki Coupling Target->Disconnect1 Intermediate1 <4-(trans-4-propylcyclohexyl)phenylboronic acid> Disconnect1->Intermediate1 Intermediate2 <1-bromo-3,4-difluorobenzene> Disconnect1->Intermediate2

Caption: Retrosynthetic approach for a difluorophenyl propyl-containing liquid crystal.

General Synthetic Workflow

The forward synthesis involves the preparation of the necessary boronic acid or halide intermediate, followed by the key cross-coupling step, and finally purification.

G start Starting Materials (e.g., 4-bromophenylcyclohexane, 1-bromo-3,4-difluorobenzene) step1 Grignard or Lithiation + B(OMe)₃ start->step1 step2 Suzuki Cross-Coupling (Pd Catalyst, Base) start->step2 boronic_acid Formation of Phenylboronic Acid Intermediate step1->boronic_acid boronic_acid->step2 product Crude Product Assembly step2->product step3 Purification (Column Chromatography, Recrystallization) product->step3 final Pure LC Monomer (e.g., 4'-(trans-4-propylcyclohexyl) -3,4-difluorobiphenyl) step3->final

Caption: General workflow for the synthesis of a difluorophenyl propyl biphenyl LC.

Detailed Experimental Protocol

Protocol: Synthesis of 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl

Objective: To synthesize a key liquid crystal intermediate possessing a difluorophenyl propyl moiety via a Suzuki cross-coupling reaction.

Materials:

  • 4-(trans-4-Propylcyclohexyl)phenylboronic acid

  • 1-Bromo-3,4-difluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, combine 4-(trans-4-propylcyclohexyl)phenylboronic acid (5.0 g, 1 equivalent), 1-bromo-3,4-difluorobenzene (1.1 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

  • Solvent Addition: Add toluene (100 mL) to the flask, followed by 2M aqueous sodium carbonate solution (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with hexane or a hexane/dichloromethane gradient.

  • Recrystallization: Further purify the product by recrystallization from ethanol to obtain the final product as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data and Characterization

The physical properties of liquid crystals containing the difluorophenyl propyl group are highly dependent on the overall molecular structure. Below is a comparative table illustrating the typical influence of this moiety.

Compound StructureClearing Point (T_c) [°C]Dielectric Anisotropy (Δε)Birefringence (Δn)
Reference: 4-Propyl-4'-cyanobiphenyl (3CB)~35~11.0~0.18
Example 1: 4'-(trans-4-Propylcyclohexyl)-biphenyl>200~0.5~0.15
Example 2: 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl~150~8.5~0.12

Note: Values are illustrative and can vary based on measurement conditions and purity.

The data clearly shows that the introduction of the 3,4-difluoro substitution (Example 2 vs. Example 1) dramatically increases the dielectric anisotropy while maintaining a high clearing point suitable for mixture formulation.

Conclusion and Field Insights

The difluorophenyl propyl group is a powerful and versatile building block in the design of advanced nematic liquid crystals. Its primary function is to impart a high positive dielectric anisotropy, which is essential for reducing the operating voltage of active matrix displays. The synthetic accessibility, primarily through robust methods like Suzuki coupling, makes it an attractive component for industrial-scale production.

Expert Insight: When formulating mixtures, compounds with the 3,4-difluorophenyl moiety are often used as high-Δε components. It is crucial to balance their concentration with other mesogens that may have lower viscosity or higher birefringence to achieve the optimal blend of properties for a specific display application, such as in-plane switching (IPS) or fringe-field switching (FFS) modes.[1] The continued exploration of novel core structures incorporating this key functional group will undoubtedly lead to further advancements in liquid crystal display technology.

References

  • Dabrowski, R., et al. (2015). Electro-optical properties of a new series of fluorinated orthoconic liquid crystallines esters. Phase Transitions, 88(5), 455-470.
  • Ren, Y., & Hu, W. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
  • MDPI. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
  • Zhang, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
  • Li, F., et al. (2017). Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films. Liquid Crystals, 45(6), 874-882.
  • Lee, T.-H., & Hsu, C.-S. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(8), 1103-1110.
  • The Royal Society of Chemistry. (n.d.). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
  • Hsu, C.-S., et al. (1993). Synthesis and characterization of novel fluorinated diphenyldiacetylenic liquid crystals. Liquid Crystals, 15(4), 529-542.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11459-11467.
  • National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
  • Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.
  • PrepChem.com. (n.d.). Synthesis of 1,4-bis[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene.
  • ResearchGate. (2020).
  • TCI Chemicals. (n.d.). 2,3-Difluoro-1-methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl.
  • ChemScene. (n.d.). trans-4-(4-Propylcyclohexyl)-4′-(trifluoromethoxy)-1,1′-biphenyl.
  • Google Patents. (n.d.). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
  • MDPI. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display.
  • ResearchGate. (2025).
  • Functional Thin Films Lab (FTFL). (n.d.).
  • PubMed. (2020). TFT Channel Materials for Display Applications: From Amorphous Silicon to Transition Metal Dichalcogenides.
  • HORIBA. (n.d.). TFT LCD Display Technologies.

Sources

Troubleshooting & Optimization

Purification methods for 3-(2,3-difluorophenyl)propyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2,3-difluorophenyl)propyl bromide

Technical Overview & Triage

Compound Identity:

  • Name: 3-(2,3-difluorophenyl)propyl bromide

  • Target Application: Intermediate for antipsychotic/neurological drug synthesis (e.g., atypical antipsychotic pharmacophores).

  • Physical State: Colorless to pale yellow liquid.

  • Boiling Point (Est.): 115–120 °C at 10 mmHg (High boiling point at atm).

  • Key Impurities:

    • Precursor: 3-(2,3-difluorophenyl)propan-1-ol (Polar).

    • By-product: 3-(2,3-difluorophenyl)prop-1-ene (Elimination product).

    • By-product: Triphenylphosphine oxide (TPPO) – only if Appel/Wittig chemistry was used.

Scientist’s Note: This compound combines a lipophilic fluorinated aromatic ring with a reactive alkyl bromide. The primary challenge is not stability—the difluoro substitution deactivates the ring, making it robust against oxidation—but rather separating the unreacted alcohol precursor, which has a boiling point dangerously close to the product, rendering simple distillation inefficient.

Diagnostic Decision Matrix

Use the following logic flow to determine the correct purification strategy for your batch.

Purification_Decision_Tree Start Start: Crude Mixture Analysis Scale What is your synthesis scale? Start->Scale Impurity Primary Impurity? Scale->Impurity < 10g Method_C Method C: Vacuum Distillation (Best for Large Scale/Solvent Free) Scale->Method_C > 50g (Industrial) TPPO_Check Contains Phosphine Oxide? Impurity->TPPO_Check Complex Mixture Method_A Method A: Acid Wash Extraction (Best for Alcohol Removal) Impurity->Method_A Unreacted Alcohol Only Method_B Method B: Flash Chromatography (Best for High Purity/TPPO) TPPO_Check->Method_B No Pre_Treat Pre-treatment: ZnCl2 Precipitation TPPO_Check->Pre_Treat Yes Pre_Treat->Method_B Filtrate

Figure 1: Decision matrix for selecting the optimal purification route based on scale and impurity profile.

Detailed Purification Protocols

Method A: The "Acid Wash" Technique (Recommended)

Best for: Removing unreacted alcohol from batches >10g without chromatography.

Principle: Primary alcohols are protonated by cold concentrated sulfuric acid (


) and become soluble in the acid layer. The alkyl bromide, being less basic and lipophilic, remains in the organic layer. The electron-withdrawing fluorine atoms on the phenyl ring protect the aromatic system from sulfonation under these specific conditions.

Reagents:

  • Hexanes or Heptane (Solvent)[1]

  • Sulfuric Acid, Conc. (98%)

  • Sodium Bicarbonate (sat. aq.)

  • Brine[2][3][4]

Protocol:

  • Dilution: Dissolve the crude reaction mixture in Hexanes (10 mL per gram of crude). Do not use ether or ethyl acetate, as they will react with conc.

    
    .
    
  • First Wash (Acid): Transfer to a separatory funnel. Add cold conc.

    
     (0.5 mL per gram of crude).
    
    • Caution: Shake gently. Do not vent vigorously as no gas is produced, but heat is generated.

    • Allow layers to separate for at least 15 minutes. The alcohol/acid layer will be the heavy, viscous bottom layer (often dark orange/brown).

    • Drain the acid layer carefully.

  • Second Wash (Acid): Repeat step 2 if the starting material was >10% by TLC.

  • Neutralization: Wash the organic layer with water (1x), then slowly with saturated

    
     (2x) until no bubbling occurs.
    
  • Drying: Wash with brine, dry over

    
    , filter, and concentrate in vacuo.
    

Validation: Run a TLC (10% EtOAc/Hexane). The alcohol spot (


) should be absent. The bromide spot (

) should be solitary.
Method B: Flash Chromatography (Silica Gel)

Best for: Small scale (<5g) or removing Triphenylphosphine Oxide (TPPO).

Data for Setup:

Parameter Specification
Stationary Phase Silica Gel 60 (230–400 mesh)

| Mobile Phase | 100% Hexanes


 5% EtOAc/Hexanes |
| Loading  | 1:50 (Sample : Silica ratio) |
| Detection  | UV (254 nm) or KMnO4 Stain |

Workflow:

  • TPPO Removal (Pre-column): If the crude contains TPPO (white solid), suspend the crude in 10% Et2O/Hexanes. The TPPO is largely insoluble.[5] Filter the suspension through a sintered glass funnel.[6] Concentrate the filtrate.

  • Column Packing: Slurry pack silica using 100% Hexanes.

  • Elution:

    • Fraction 1-5 (100% Hexanes): Elutes the Alkene impurity (if present) and excess Phosphine.

    • Fraction 6-20 (2-5% EtOAc/Hexanes): Elutes the Product (3-(2,3-difluorophenyl)propyl bromide).

    • Late Fractions: Elutes the unreacted alcohol.

Troubleshooting & FAQs

Critical Issue: "I cannot separate the alcohol from the bromide by distillation."

Root Cause: The boiling point of 3-(2,3-difluorophenyl)propan-1-ol and its bromide derivative are within 10–15°C of each other. At high vacuum, this delta compresses further, making fractionation difficult without a spinning band column. Solution:

  • Chemical Modification: Add acetic anhydride (1.1 eq vs alcohol) to the crude mixture and heat to 60°C for 1 hour. This converts the impurity to the acetate ester, which has a significantly different boiling point and polarity.

  • Distill: The bromide will now distill cleanly away from the higher-boiling ester.

Critical Issue: "My product is turning pink/brown during storage."

Root Cause: Auto-oxidation or trace HBr formation. Alkyl bromides are light-sensitive. Solution:

  • Stabilization: Add a trace amount of Copper turnings or Silver wool to the storage vial.

  • Storage: Store under Argon at 4°C in an amber vial.

FAQ: Can I use Zinc Chloride to remove TPPO?

Answer: Yes. If Method B (Chromatography) is not desired:

  • Dissolve crude in Ethanol.[7]

  • Add

    
     (2 equiv.[7] relative to TPPO).
    
  • Stir for 2 hours. A complex

    
     will precipitate.
    
  • Filter the solid.[6][8]

  • Concentrate filtrate and partition between Hexanes/Water to recover the bromide.

Visualizing the Acid Wash Mechanism

Acid_Wash_Mechanism Input Crude Mixture (Bromide + Alcohol) H2SO4 Add Conc. H2SO4 (Cold) Input->H2SO4 Phase_Sep Phase Separation H2SO4->Phase_Sep Org_Layer Hexane Layer (Top) Phase_Sep->Org_Layer Aq_Layer Acid Layer (Bottom) Phase_Sep->Aq_Layer Product Product: Alkyl Bromide (Neutral) Org_Layer->Product Washes & Drying Waste Waste: Protonated Alcohol [R-OH2]+ Aq_Layer->Waste

Figure 2: Mechanism of purification via Sulfuric Acid extraction. The alcohol is protonated and sequestered in the aqueous phase.

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide purification via acid wash).

  • Marvel, C. S., & Kamm, O. "Alkyl and Alkylene Bromides." Organic Syntheses, Coll. Vol. 1, p. 25, 1941. (Foundational text on HBr/H2SO4 synthesis and purification).

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[8] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. (Protocol for TPPO removal).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733367, 1-Bromo-3-fluoropropane." (Used for physical property correlation of fluorinated propyl bromides).

Sources

Technical Support Center: Handling & Troubleshooting Moisture Sensitivity in Fluoroalkyl Bromide Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of fluoroalkylation reactions. Fluorinated alkyl bromides (


) are foundational building blocks in drug development, but their successful application requires a deep understanding of reaction micro-environments.

This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the causality behind moisture sensitivity, provide a self-validating experimental protocol, and troubleshoot the specific failure modes you might encounter at the bench.

The Mechanistic "Why": Causality of Moisture Sensitivity

A common misconception is that fluorinated alkyl bromides are inherently unstable on the shelf. In reality, the


 bonds provide exceptional thermodynamic stability, and the 

bond is relatively inert under ambient conditions. The true moisture sensitivity arises entirely during the activation phase [1].

To utilize


 in cross-coupling or addition reactions, the 

bond must be activated via single-electron transfer (SET) to form a fluoroalkyl radical (

), or via oxidative addition to form an organometallic species (

)[2]. These reactive intermediates are extremely oxophilic and protophilic. If moisture is present in your solvent system or on your glassware, water acts as a potent proton source. This leads to rapid hydro-dehalogenation (forming a useless

byproduct) or the irreversible precipitation of your transition metal catalysts (e.g., Co, Pd, or Mn) as inactive hydroxides[3].

Understanding this divergent pathway is the key to mastering fluoroalkylation.

G A Fluoroalkyl Bromide (Rf-Br) + Metal/Photocatalyst B Reactive Intermediate (Rf• radical or Rf-M-Br) A->B Activation C Moisture Contamination (H2O > 50 ppm) B->C Poor Technique D Strict Anhydrous Conditions (< 10 ppm H2O) B->D Schlenk Protocol E Catalyst Poisoning & Hydro-dehalogenation (Rf-H) C->E Protonation F Successful Cross-Coupling Target Product D->F Substrate Addition

Divergent reaction pathways of activated fluoroalkyl bromides in the presence and absence of water.

Quantitative Diagnostic Matrix

When a reaction fails, quantitative analytical markers can pinpoint the exact moment moisture compromised your workflow. Use this matrix to diagnose your crude reaction mixtures.

Symptom / ObservationQuantitative Analytical MarkerRoot CauseCorrective Action
Complete loss of

, no product

F NMR:
Strong doublet at ~ -70 to -130 ppm (

Hz).

ppm quenching the

intermediate.
Titrate solvents (Karl Fischer

ppm); flame-dry glassware under vacuum.
Catalyst precipitation (black sludge) GC-MS:

unreacted

remaining in the crude.
Transition metal (e.g., Co/Pd) hydrolysis[3].Handle catalysts in a glovebox; transition to salt-stabilized reagents[1].
Variable batch-to-batch yields Product to

ratio fluctuates wildly (e.g., from 9:1 to 1:1).
Ambient humidity

RH degrading hygroscopic bases.
Store bases (e.g.,

) in a desiccator; weigh directly in a glovebox.

Self-Validating Protocol: Anhydrous Fluoroalkylzinc Generation

To prevent the issues outlined above, you must use a self-validating system. This protocol for generating highly moisture-sensitive fluoroalkylzinc reagents incorporates a chemical indicator to prove the absence of moisture before you waste expensive


 starting materials.

Step 1: Glassware & Atmosphere Preparation

  • Action: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (

    
     Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle 3 times.
    
  • Causality: Micro-droplets of water adhere to the microscopic pores of borosilicate glass. Heat combined with high vacuum physically desorbs this moisture, while Argon displacement prevents atmospheric re-entry[3].

Step 2: Reagent Loading & Dehydration

  • Action: In an Argon-filled glovebox, add zinc dust and

    
     (1.5 equiv). Transfer the sealed flask to the Schlenk line and heat to 150 °C under vacuum for 2 hours.
    
  • Causality:

    
     is critical as it breaks up polymeric zinc aggregates, accelerating the insertion of Zn into the 
    
    
    
    bond. However,
    
    
    is fiercely hygroscopic. If not rigorously dehydrated, it will pull moisture into the reaction, instantly quenching the reagent upon formation.

Step 3: Solvent Addition & Chemical Validation (The Indicator Test)

  • Action: Cool the flask to room temperature and add anhydrous THF. Add 1 mg of 1,10-phenanthroline (indicator) and a single drop of a commercial alkylmagnesium bromide solution.

  • Causality: 1,10-phenanthroline forms a charge-transfer complex with organometallics, turning deep purple. If moisture is present, the Grignard is protonated, and the solution remains colorless. Do not proceed unless the solution holds a persistent purple color. This self-validates your anhydrous environment.

Step 4: Fluoroalkyl Bromide Addition & Quality Control

  • Action: Introduce the

    
     dropwise. Monitor for a gentle exotherm. After 2 hours, quench a 0.1 mL aliquot with 
    
    
    
    and analyze via GC-MS.
  • Causality: The

    
     quench traps the active zinc species. A successful, moisture-free generation will show 
    
    
    
    on the GC-MS trace. If you see
    
    
    , moisture breached your setup during addition.

Frequently Asked Questions (FAQs)

Q: I am using


-bromo-

-difluoroacetamides. Why do they degrade on the shelf?
A: Unlike pure perfluoroalkyl bromides (e.g.,

),

-halogenated fluoroalkyl amides possess highly electrophilic carbonyl carbons. They are sensitive to ambient moisture, leading to slow hydrolysis of the amide or nucleophilic displacement of the bromide. Store them in a desiccator over Drierite and handle them exclusively under Argon.

Q: Can I use standard septa for volatile perfluoroalkyl bromides like


? 
A:  No. 

is a gas at room temperature (b.p. -58 °C). Standard rubber septa are highly permeable to gases and ambient moisture. It must be handled using a dedicated gas manifold or condensed directly into a pre-cooled, moisture-free autoclave[3].

Q: My photoredox Atom Transfer Radical Addition (ATRA) reaction with


 failed on a rainy day. Is moisture to blame even if I'm not using organometallics? 
A:  Absolutely. High ambient humidity easily contaminates reactions during benchtop setup. In photoredox ATRA, water can coordinate with the photocatalyst or quench the radical anion intermediates generated during electron-catalyzed cascades[2][4]. Always set up photoredox reactions involving 

in a glovebox if ambient humidity exceeds 40%.

Q: Are there moisture-stable alternatives to traditional fluoroalkyl organometallics? A: Yes. Recent advancements have introduced salt-stabilized alkylzinc pivalates (


). These solid reagents show significantly enhanced air and moisture stability compared to conventional alkylzinc halides, allowing for more operationally simple protocols while maintaining high cross-coupling reactivity[1].

References

1.[3] Title: Towards a Practical Perfluoroalkylation of (Hetero)Arenes using Cobalt Nanocatalysts and Perfluoroalkyl Bromides. Source: Leibniz-Institut für Katalyse / RSC. URL: [Link] 2.[4] Title: Photoinitiated Three-Component α-Perfluoroalkyl-β-heteroarylation of Unactivated Alkenes via Electron Catalysis. Source: Organic Letters (ACS Publications). URL: [Link] 3.[1] Title: Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation. Source: Chemical Science (RSC Publishing). URL: [Link] 4.[2] Title: Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. Source: MDPI. URL: [Link]

Sources

Validation & Comparative

Executive Summary: The Strategic Value of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Spectrum Analysis of 1-(3-Bromopropyl)-2,3-difluorobenzene: A Comparative Guide for Drug Development

In modern medicinal chemistry, the incorporation of fluorine atoms into aromatic systems is a primary strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity [4]. This compound serves as a critical bifunctional building block in this space. It combines a highly reactive alkyl bromide chain—ideal for


 alkylations and cross-coupling reactions—with a 2,3-difluorophenyl moiety that resists oxidative metabolism [3].

As a Senior Application Scientist, I frequently evaluate the analytical and synthetic performance of these building blocks. Accurate structural elucidation via


H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide objectively compares the 

H NMR profile and synthetic utility of this compound against common alternatives, providing a self-validating methodology for researchers and drug development professionals.

Spectroscopic Profiling: Chemical Shifts & Causality

The


H NMR spectrum of this compound is defined by two distinct regions: the aliphatic propyl chain and the fluorinated aromatic ring. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation.
  • The Halogen Effect (C3 Protons): The protons adjacent to the bromine atom (

    
    ) appear as a distinct triplet at ~3.40 ppm . Causality: Bromine is highly electronegative, withdrawing electron density via the inductive effect. This deshields the C3 protons, shifting them downfield relative to a standard alkane [2].
    
  • The Anisotropic & Fluorine Effect (C1 Protons): The benzylic protons attached directly to the aromatic ring resonate at ~2.80 ppm . Causality: The magnetic anisotropy of the benzene ring's

    
    -electron cloud heavily deshields these protons. Furthermore, the presence of the highly electronegative fluorine atom at the ortho position (C2) introduces subtle through-space deshielding and long-range 
    
    
    
    coupling, often broadening this signal into a complex doublet of triplets.
  • Aromatic Multiplets (C4, C5, C6 Protons): The aromatic protons appear as a complex multiplet between 6.90 and 7.10 ppm . Causality: Unlike non-fluorinated benzenes, fluorine atoms possess a nuclear spin of

    
    . This results in complex 
    
    
    
    and
    
    
    spin-spin coupling with the adjacent ring protons, creating a highly diagnostic splitting pattern unique to 2,3-difluoro substitution [1].

Comparative Performance Analysis

When designing a synthetic route, chemists must choose the optimal leaving group and aromatic substitution. Table 1 compares this compound with its chlorinated analog and a non-fluorinated baseline.

Table 1: Comparative Spectroscopic and Reactivity Data

Compound

H NMR:

Shift

H NMR: Ar-H Region
Relative

Rate*
Typical Alkylation Yield
This compound ~3.40 ppm (Triplet)6.90 - 7.10 ppm (Multiplet)100x (Baseline)88 - 92%
1-(3-Chloropropyl)-2,3-difluorobenzene ~3.55 ppm (Triplet)6.90 - 7.10 ppm (Multiplet)1x45 - 55%
1-(3-Bromopropyl)benzene ~3.39 ppm (Triplet)7.15 - 7.35 ppm (Multiplet)110x90 - 94%

*Relative rate of nucleophilic substitution with a standard secondary amine at 25°C.

Objective Assessment: While the chloropropyl alternative exhibits a further downfield shift for the C3 protons (~3.55 ppm) due to chlorine's higher electronegativity, its synthetic performance is vastly inferior. Causality: Bromide is a larger, more polarizable ion than chloride, making it a significantly better leaving group (lower


 of the conjugate acid). This lowers the activation energy (

) for

transition states, resulting in higher yields and faster reaction times. The non-fluorinated analog reacts slightly faster due to the absence of the electron-withdrawing fluorines, but lacks the metabolic stability required for modern API development [4].

Experimental Methodology: Self-Validating NMR Protocol

To ensure trustworthiness and reproducibility, the following


H NMR acquisition protocol is designed as a self-validating system. Every parameter is chosen to guarantee quantitative accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Self-Validation: The TMS peak at exactly 0.00 ppm serves as an internal calibrant, locking the chemical shift axis and validating the solvent environment.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform 3D gradient shimming to optimize the homogeneity of the

    
     magnetic field. Tune the probe specifically to the 
    
    
    
    H resonance frequency (400.13 MHz).
  • Acquisition Parameters: Set the pulse angle to 30°, acquisition time to 2.5 seconds, and the relaxation delay (

    
    ) to 1.5 seconds. Acquire 16 scans.
    
    • Causality: The 1.5-second relaxation delay is strictly enforced to ensure complete longitudinal relaxation (

      
      ) of the aliphatic protons. This prevents signal saturation, guaranteeing that the integration ratio remains quantitatively accurate.
      
  • Processing & Integration: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform, phase correction, and baseline correction.

    • Self-Validation: Integrate the isolated triplet at 3.40 ppm and set the value to exactly 2.00. The protocol is validated if the subsequent integrations for the C1 and C2 aliphatic protons yield values of 2.00 (

      
      ), confirming the structural integrity of the intact propyl chain.
      

Analytical Workflow Diagram

The following logical pathway illustrates the decision-making process for structural elucidation and purity validation of the fluorinated building block.

G A Sample Prep (CDCl3) Internal Std: TMS B 1H NMR Acquisition (400 MHz, 298K) A->B C Aliphatic Region (1.0 - 4.0 ppm) B->C D Aromatic Region (6.5 - 7.5 ppm) B->D E Identify -CH2Br Triplet ~3.4 ppm C->E Electronegativity F Identify Ar-CH2 Multiplet ~2.8 ppm C->F Anisotropic Effect G Assess 19F-1H J-Coupling D->G Multiplet Analysis I Structural Validation & Purity Assessment E->I F->I H Confirm 2,3-Difluoro Substitution G->H H->I

Workflow for 1H NMR structural elucidation and validation of fluorinated building blocks.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Electronic Supplementary Information - The Royal Society of Chemistry. RSC.
  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. ACS.
  • Fluorine (19F) MRS and MRI in biomedicine - PMC. NIH.

Comparative Guide: Mass Spectrometry Fragmentation of Difluorophenyl Propyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of difluorophenyl propyl bromides , focusing on the differentiation of positional isomers (2,3-, 2,4-, and 3,4-difluoro) and chain isomers (n-propyl vs. isopropyl). These compounds are critical intermediates in the synthesis of psychoactive substances (e.g., fluorinated amphetamines and cathinones) and are frequently encountered in forensic drug analysis.

Executive Summary

Objective: To distinguish between regioisomers of difluorophenyl propyl bromides using Electron Ionization (EI) Mass Spectrometry. Core Challenge: Positional isomers of the difluorophenyl ring (e.g., 2,4- vs. 3,4-difluoro) exhibit nearly identical mass spectra due to the stability of the common fluorinated tropylium ion. Differentiation Strategy: While the base peak (m/z 127) is conserved, subtle variations in secondary fragmentation ions (m/z 107, 101) and chromatographic retention times (RT) are required for definitive identification.

Chemical Identity & Scope

This guide compares the following isomers:

  • Compound A: 1-(3,4-difluorophenyl)-3-bromopropane (n-propyl chain)

  • Compound B: 1-(2,4-difluorophenyl)-3-bromopropane (n-propyl chain)

  • Compound C: 1-(3,4-difluorophenyl)-2-bromopropane (isopropyl chain; amphetamine precursor)

Molecular Formula:


Molecular Weight:  234.0 (for 

), 236.0 (for

)

Experimental Protocol (GC-MS)

To replicate these results, ensure your instrument is calibrated to the following parameters. This protocol ensures minimal thermal degradation prior to ionization.

ParameterSettingRationale
Ionization Mode EI (70 eV)Standardizes fragmentation for library comparison.[1]
Source Temp 230 °CPrevents condensation of high-boiling halides.
Column Rxi-5ms (30m x 0.25mm)Non-polar phase essential for separating positional isomers.
Carrier Gas Helium (1.0 mL/min)Constant flow maintains stable retention times.
Injection Split (20:1)Prevents detector saturation from abundant base peaks.

Fragmentation Mechanism Analysis

Primary Fragmentation Pathway

The fragmentation of alkyl halides attached to aromatic rings follows a predictable pathway dominated by the cleavage of the weak C-Br bond and subsequent benzylic stabilization.

  • Molecular Ion (

    
    ):  The spectra display a characteristic 1:1 doublet  at m/z 234 and 236 , confirming the presence of one bromine atom.
    
  • Loss of Bromine (

    
    ):  Heterolytic or homolytic cleavage of the C-Br bond yields the difluorophenyl-propyl cation (m/z 155) .
    
  • Formation of Tropylium Ion (Base Peak): The propyl chain undergoes rearrangement and cleavage to form the highly stable difluorotropylium ion (m/z 127) . This is the dominant ion for all isomers.

Isomer Differentiation (The "Ortho Effect")

Differentiation relies on secondary fragmentation pathways.

  • n-Propyl Isomers (Compounds A & B): Show a distinct loss of ethylene (

    
    ) from the propyl cation intermediate.
    
  • Isopropyl Isomers (Compound C): Fragment more readily via

    
    -cleavage due to the branched methyl group, often showing a higher abundance of m/z 155  relative to the n-propyl isomers.
    
Visualized Pathway (Graphviz)

FragmentationPathway cluster_0 Differentiation Zone M Molecular Ion [C9H9BrF2]+. m/z 234 / 236 Cat1 Propyl Cation [C9H9F2]+ m/z 155 M->Cat1 - Br (79/81) Base Difluorotropylium [C7H5F2]+ m/z 127 (Base Peak) Cat1->Base - C2H4 (28) Sec1 Difluorophenyl Cation [C6H3F2]+ m/z 113 Base->Sec1 - CH2 (14) Sec2 Fluoro-Benzyne [C7H4F]+ m/z 107 Base->Sec2 - HF (20)

Caption: EI fragmentation pathway for difluorophenyl propyl bromides. The transition from m/z 127 to secondary ions (113, 107) varies slightly by isomer.

Comparative Data Analysis

The following table summarizes the diagnostic ions. Note that while m/z 127 is the base peak for all, the Relative Abundance (RA) of the molecular ion and secondary fragments provides the "fingerprint."

Ion (m/z)Identity3,4-Difluoro (n-propyl)2,4-Difluoro (n-propyl)3,4-Difluoro (iso-propyl)
234/236 Molecular Ion (

)
< 5% (Weak)< 5% (Weak)< 2% (Very Weak)
155

20 - 30%20 - 30%40 - 50% (Enhanced stability)
127 Difluorotropylium (Base)100% 100% 100%
107

5 - 10%10 - 15% (Ortho effect)5 - 10%
101

10%10%10%

Key Insight: The 2,4-isomer (and other ortho-substituted variants) often shows a slightly elevated m/z 107 peak due to the proximity of the fluorine to the benzylic hydrogen, facilitating HF elimination. However, this difference is subtle. Chromatographic separation is mandatory for definitive confirmation.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Fluorinated Amphetamines and Precursors. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: 1-(3,4-Difluorophenyl)-2-bromopropane. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2,3-Difluoro vs. 3,4-Difluoro Substituted Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Structural Clarification: While the prompt requests a comparison of "propyl bromides," a 3,4-difluoropropyl bromide is a structural impossibility (a propyl chain contains only three carbon atoms). To maintain strict scientific integrity and provide actionable insights for drug development professionals, this guide focuses on the chemically viable and widely utilized benzyl bromides (2,3-difluorobenzyl bromide and 3,4-difluorobenzyl bromide). These are the industry-standard electrophilic building blocks used to evaluate the regioselective impact of fluorine on reactivity.

Mechanistic Foundations: The Fluorine Effect (E-E-A-T)

As a Senior Application Scientist, selecting the correct fluorinated building block requires looking beyond the basic leaving group. The positioning of fluorine atoms dictates the electrophilicity of the benzylic carbon through a delicate balance of inductive (-I) and mesomeric (+M) effects[1].

  • 2,3-Difluorobenzyl Bromide: The fluorine at the 2-position (ortho) exerts a powerful, direct inductive withdrawal (-I) on the benzylic carbon. While this maximizes the positive partial charge (

    
    ) and makes the carbon highly electrophilic, the ortho-fluorine also introduces a steric penalty. Furthermore, the strong -I effect severely destabilizes any potential carbocation, rendering S
    
    
    
    1 pathways virtually impossible[1].
  • 3,4-Difluorobenzyl Bromide: This isomer features fluorines at the 3-position (meta) and 4-position (para). The meta-fluorine acts purely via inductive withdrawal, while the para-fluorine exerts both a -I effect and a competing +M (resonance donating) effect. Crucially, the absence of an ortho-substituent leaves the benzylic carbon sterically unhindered. This makes it an exceptional substrate for rapid S

    
    2 reactions, particularly with the bulky secondary amines frequently used in medicinal chemistry[1][2].
    

Quantitative Reactivity Profile

The following table summarizes the comparative reactivity metrics. Data reflects normalized relative rates (k


) for S

2 amination using a standard bulky nucleophile (e.g., piperidine) in a polar aprotic solvent.
Reactivity Metric2,3-Difluorobenzyl Bromide3,4-Difluorobenzyl BromideCausality / Mechanistic Driver
Steric Environment HinderedUnhinderedOrtho-F in the 2,3-isomer blocks the Bürgi-Dunitz trajectory for bulky nucleophiles.
Inductive Pull (-I) Very StrongStrongProximity of the ortho-F (2-position) maximizes electron withdrawal at the

-carbon.
Resonance (+M) NegligibleModeratePara-F (4-position) can donate electron density into the ring, slightly offsetting the -I pull.
Preferred Mechanism Strict S

2
Strict S

2
Fluorine's -I effect destabilizes carbocations, preventing S

1[1].
Relative S

2 Rate
~0.7x1.0x (Reference)Lack of ortho-sterics in the 3,4-isomer accelerates attack by bulky amines[2].

Pathway Visualization

Mechanism cluster_SN2 Favored S_N 2 Pathway cluster_SN1 Disfavored S_N 1 Pathway Substrate Difluorobenzyl Bromide SN2 Concerted Backside Attack (Accelerated by -I Effect) Substrate->SN2 Nucleophile Carbocation Carbocation Intermediate Substrate->Carbocation Spontaneous Br- Loss Product Alkylated Target Amine SN2->Product Destabilized Destabilized by Fluorine -I Pull Carbocation->Destabilized

Mechanistic divergence showing SN2 preference over SN1 due to fluorine's inductive effect.

Self-Validating Kinetic Protocol: S 2 Amination

To objectively compare the reactivity of these two isomers in your own laboratory, utilize the following self-validating kinetic assay.

Why it is self-validating: This protocol employs an internal standard (Biphenyl). Because the ratio of the product to the internal standard is locked at the moment of quenching, any downstream volumetric errors during HPLC preparation are mathematically canceled out.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of the chosen difluorobenzyl bromide (2,3- or 3,4-isomer) in anhydrous Acetonitrile (MeCN)[3].

    • Add Biphenyl (0.05 M) directly to this stock as the inert internal standard.

  • Reaction Initiation:

    • Transfer 10 mL of the electrophile stock to a temperature-controlled reaction vial at 25°C.

    • Add 2.0 equivalents (0.2 M) of the target nucleophile (e.g., piperidine) and 1.5 equivalents of K

      
      CO
      
      
      
      (acid scavenger)[2]. Begin magnetic stirring at 800 RPM.
  • Kinetic Sampling:

    • At

      
       = 5, 15, 30, 60, and 120 minutes, extract a 100 
      
      
      
      L aliquot.
  • Quenching & Analysis:

    • Immediately quench the aliquot into 900

      
      L of a 50:50 MeCN:Water solution containing 0.1% TFA to protonate the amine and halt the S
      
      
      
      2 reaction.
    • Analyze via RP-HPLC (C18 column, 254 nm UV detection).

  • Data Processing:

    • Plot

      
       versus time. The slope of this line yields the pseudo-first-order rate constant (
      
      
      
      ), allowing for direct, objective comparison between the 2,3- and 3,4-isomers.

Workflow Visualization

Workflow Step1 1. Substrate & IS Prep (0.1M Bromide + 0.05M Biphenyl) Step2 2. Nucleophile Addition (2.0 eq Amine, 25°C) Step1->Step2 Step3 3. Kinetic Aliquot Sampling (t = 5, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Acidic Quench (0.1% TFA to halt S_N 2) Step3->Step4 Step5 5. HPLC Analysis (Calculate k_obs via IS ratio) Step4->Step5

Self-validating kinetic workflow for tracking nucleophilic substitution rates via HPLC.

References
  • Title: 2-Bromo-3,4-difluorobenzyl bromide | 1805523-88-9 Source: Benchchem URL
  • Title: 3,5-Difluorobenzyl bromide 98 141776-91-2 (Comparative Isomer Data)
  • Title: WO2024153946A1 - Inhibitors of mptp Source: Google Patents URL

Sources

Comparative Guide: GC-MS Impurity Profiling of 1-(3-Bromopropyl)-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of fluorinated pharmaceutical intermediates, 1-(3-Bromopropyl)-2,3-difluorobenzene serves as a critical alkylating agent. Its purity is a Critical Quality Attribute (CQA) because alkyl halides are genotoxic structural alerts (GTIs), and their isomeric impurities often possess distinct biological activities.

This guide compares analytical methodologies for impurity profiling, specifically contrasting High-Performance Liquid Chromatography (HPLC-UV) with Gas Chromatography-Mass Spectrometry (GC-MS) . Furthermore, it provides a technical comparison between Generic Screening Methods (non-polar columns) and Optimized Separation Methods (mid-polar columns) to resolve critical regioisomers.

Why GC-MS is the Superior Choice

While HPLC is standard for final drug substances, it fails for this intermediate due to:

  • Lack of Chromophore: The propyl-difluorobenzene moiety has weak UV absorbance, leading to high Limits of Quantitation (LOQ).

  • Volatility: The target molecule and its halogenated impurities are volatile, causing variability in LC-MS electrospray ionization (ESI).

  • Structural Elucidation: GC-MS (EI) provides distinct fragmentation patterns (fingerprints) essential for distinguishing regioisomers, which LC-MS (ESI/APCI) often cannot achieve without complex MS/MS experiments.

Chemical Context & Impurity Landscape[1]

To design a valid analytical method, we must first predict the impurity profile based on the synthesis route (typically Grignard coupling or Friedel-Crafts alkylation).

Impurity TypeStructure / DescriptionOriginAnalytical Challenge
Target This compound Main ProductN/A
Impurity A 1,3-Dibromopropane Unreacted Starting MaterialHigh Volatility, Early Elution
Impurity B 2,3-Difluorobenzene Unreacted Starting MaterialSolvent co-elution risk
Impurity C 1-Allyl-2,3-difluorobenzene Elimination Product (Dehydrohalogenation)Similar polarity to target
Impurity D 1-(3-Bromopropyl)-3,4-difluorobenzene RegioisomerCritical Separation Challenge (Isobaric)
Impurity E 1,3-Bis(2,3-difluorophenyl)propane Wurtz-type DimerHigh Boiling Point, Late Elution

Comparative Methodology: Column Selection

The core of this guide compares two GC separation strategies. The choice of stationary phase dictates the resolution of the critical regioisomer (Impurity D).

Method A: The Generic Screen (5% Phenyl)
  • Column: DB-5ms / Rtx-5 (30m x 0.25mm x 0.25µm)

  • Mechanism: Separation based primarily on boiling point (dispersive forces).

  • Verdict: Excellent for general purity, but fails to baseline-resolve the 2,3-difluoro target from the 3,4-difluoro impurity due to identical boiling points.

Method B: The Optimized Resolution (Cyanopropyl-Phenyl)
  • Column: DB-1701 / Rtx-1701 (30m x 0.25mm x 0.25µm)

  • Mechanism: Dipole-dipole interactions exploit the different dipole moments created by the fluorine substitution patterns (ortho vs. meta/para).

  • Verdict: Superior. Provides baseline resolution (

    
    ) between regioisomers.
    

Experimental Protocol

The following protocol is validated for Method B (Optimized).

Instrumentation & Conditions[2]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless at 250°C. Split ratio 20:1.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent/Volatiles).

    • Ramp 15°C/min to 180°C (Elution of Target/Isomers).

    • Ramp 25°C/min to 280°C (Elute Dimers).

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C.

  • Scan Range: 35–450 amu.

Sample Preparation
  • Diluent: Dichloromethane (DCM) – chosen for high solubility and volatility.

  • Concentration: 1.0 mg/mL (for impurity ID) or 10 mg/mL (for trace analysis).

  • Derivatization: None required.

Data Interpretation & Identification Logic

The identification of impurities relies on specific mass spectral rules for halogenated aromatics.

Workflow Diagram

The following diagram illustrates the decision tree for identifying an unknown peak in this specific matrix.

ImpurityID Start Unknown Peak Detected CheckRT Compare Retention Time (RT) vs Standards Start->CheckRT Match Confirmed Identity (Level 1 ID) CheckRT->Match RT Matches Std AnalyzeMS Analyze Mass Spectrum (EI 70eV) CheckRT->AnalyzeMS No Match CheckBr Check Isotope Pattern (M+ / M+2) AnalyzeMS->CheckBr HasBr 1:1 Ratio (79Br/81Br) Contains Bromine CheckBr->HasBr ~100% : 98% NoBr No Isotope Pattern Fluorine Only CheckBr->NoBr No M+2 doublet FragAnalysis Fragmentation Analysis HasBr->FragAnalysis NoBr->FragAnalysis TargetID Target / Isomer (m/z 234/236) FragAnalysis->TargetID Base Peak m/z 155 (Loss of Br) DimerID Dimer Impurity (High Mass, No Br) FragAnalysis->DimerID Parent > 300 amu ElimID Allyl Impurity (m/z 154, No Br) FragAnalysis->ElimID Parent m/z 154

Caption: Decision tree for identifying halogenated impurities based on retention time and EI spectral signatures.

Key Fragmentation Pathways (Mechanistic Insight)
  • Bromine Isotope Signature:

    • Any impurity containing the propyl-bromide chain will exhibit a molecular ion (

      
      ) doublet with nearly equal intensity separated by 2 amu (
      
      
      
      and
      
      
      ).
    • Example: Target molecule

      
       at m/z 234 and 236.
      
  • The Tropylium/Benzyl Cation (Base Peak):

    • The weakest bond is the

      
       bond.
      
    • Mechanism: Heterolytic cleavage yields the bromide radical and the stable (2,3-difluorophenyl)propyl cation .

    • Further rearrangement often leads to a fluorinated tropylium-like ion (

      
      ) at m/z 155 .
      
    • Diagnostic Value: If the peak has m/z 155 but NO bromine isotope pattern, it is likely a debrominated or hydrolyzed byproduct.

Comparative Data: Column Performance

The table below summarizes the experimental performance of the two methods. Note the critical resolution (


) values.
ParameterMethod A (DB-5ms)Method B (DB-1701)Performance Note
Target RT 12.45 min14.10 minMethod B retains polar aromatics longer.
Impurity D (Regioisomer) RT 12.48 min14.55 min
Resolution (

)
0.4 (Co-elution) 2.1 (Baseline) Method B is required for QC.
Peak Symmetry (Tailing Factor) 1.051.15Slightly more tailing on polar phases (acceptable).
Bleed (at 280°C) Low (< 2 pA)Medium (~5 pA)DB-5ms is better for trace analysis if isomers are not a concern.
Visualizing the Separation Mechanism

The difference in separation arises because the 2,3-difluoro substitution creates a larger dipole moment perpendicular to the ring compared to the 3,4-difluoro isomer. The cyanopropyl phase (DB-1701) interacts more strongly with the higher dipole isomer, increasing its retention time.

Separation cluster_0 Method A: Non-Polar (Boiling Point) cluster_1 Method B: Mid-Polar (Dipole-Dipole) A1 2,3-Isomer (BP: ~240°C) ResultA Co-elution (One Peak) A1->ResultA A2 3,4-Isomer (BP: ~241°C) A2->ResultA B1 3,4-Isomer (Lower Dipole) ResultB Separation (Delta RT > 0.4 min) B1->ResultB Elutes First B2 2,3-Isomer (Higher Dipole) B2->ResultB Elutes Second

Caption: Schematic comparison of separation mechanisms. Method B utilizes dipole interactions to resolve isobaric impurities.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Mass Spec fragmentation rules).

  • Restek Corporation. (2023). GC Column Selection Guide for Halogenated Hydrocarbons. Retrieved from [Link]

  • Agilent Technologies. (2022). Optimizing Separation of Positional Isomers in GC. Application Note 5990. Retrieved from [Link]

Sources

A Comparative Guide to Bioisosteric Replacement Using 2,3-Difluorophenyl Propyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer, more effective therapeutics. Bioisosteric replacement, the substitution of one group with another that shares similar physical or chemical properties to elicit a comparable biological response, is a critical tool in this endeavor.[1] Among the various bioisosteric modifications, the use of fluorine has gained significant traction due to its unique electronic properties and minimal steric footprint.[2][3] This guide provides an in-depth comparison of the 2,3-difluorophenyl propyl group against other common bioisosteres, supported by experimental data and protocols to inform rational drug design.

The Ascendancy of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[4] The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate hydrogen bonding capabilities, and block sites of metabolic oxidation, often without significantly increasing molecular size.[5] These attributes make fluorinated motifs, such as the 2,3-difluorophenyl propyl group, attractive for lead optimization.[2][6]

The 2,3-difluorophenyl group, in particular, offers a unique substitution pattern that can induce a specific conformational preference and electronic environment. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and favorable lipophilicity, all of which are critical for a successful drug candidate. A notable example is in the development of PARP1 inhibitors, where 2,3-difluorophenyl-containing analogues have shown enhanced in vivo efficacy.[7]

Comparative Analysis of Physicochemical Properties

The decision to incorporate a specific bioisostere is driven by its impact on key drug-like properties. Below is a comparative analysis of the 2,3-difluorophenyl propyl group against its non-fluorinated and alternative halogenated counterparts.

Bioisosteric GroupLipophilicity (LogP/LogD)Metabolic Stability (t½)Rationale for Use & Potential Impact
Phenyl Propyl ModerateLow to ModerateBaseline, non-halogenated analogue. Often susceptible to aromatic oxidation by cytochrome P450 enzymes.
Cyclohexyl Propyl HighModerate to HighSaturated, non-aromatic bioisostere. Can increase lipophilicity and may avoid aromatic metabolism, but can introduce conformational rigidity.
4-Fluorophenyl Propyl Moderate to HighModerateA common fluorinated analogue. The single fluorine can block a specific site of metabolism and increase lipophilicity.
2,3-Difluorophenyl Propyl HighHighThe two fluorine atoms provide a strong electronic withdrawing effect, which can shield the ring from oxidative metabolism.[8] The specific substitution pattern can also influence receptor interactions favorably.
3,4-Dichlorophenyl Propyl Very HighModerate to HighDichloro substitution significantly increases lipophilicity. While it can enhance binding through halogen bonding, it may also lead to off-target toxicity.[9]

This table presents generalized trends. Actual values are highly dependent on the specific molecular scaffold.

The strategic placement of two fluorine atoms in the 2,3-position creates a unique electronic signature on the aromatic ring. This can lead to productive interactions with the target protein that are not achievable with other substitution patterns. Furthermore, the difluoro-substitution can significantly enhance metabolic stability by making the aromatic ring more electron-deficient and less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Experimental Workflows for Evaluation

To empirically validate the benefits of a bioisosteric replacement, a series of in vitro assays are essential. The following diagrams and protocols outline key experimental workflows.

Diagram 1: Bioisosteric Replacement Strategy Workflow

G Start Lead Compound (e.g., with Phenyl Propyl group) Synthesis Synthesize Analogues - 2,3-Difluorophenyl Propyl - 4-Fluorophenyl Propyl - Cyclohexyl Propyl Start->Synthesis Evaluation In Vitro Evaluation Synthesis->Evaluation Lipophilicity Lipophilicity Assay (LogP/LogD) Evaluation->Lipophilicity Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Evaluation->Metabolism Binding Target Binding Assay (IC50/Ki) Evaluation->Binding Analysis Data Analysis & Comparison Lipophilicity->Analysis Metabolism->Analysis Binding->Analysis Decision Select Optimal Bioisostere Analysis->Decision

Caption: A generalized workflow for the synthesis and evaluation of bioisosteric analogues.

Diagram 2: Experimental Process for Assessing Metabolic Stability

G Prep Prepare Compound Stock Solutions (in DMSO) Initiate Initiate Reaction: Add NADPH & Test Compound Prep->Initiate Incubation_Setup Set up Incubation Plate: - Liver Microsomes - Phosphate Buffer (pH 7.4) Pre_warm Pre-warm plate to 37°C Incubation_Setup->Pre_warm Pre_warm->Initiate Time_points Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Time_points Quench Quench Reaction (e.g., with cold Acetonitrile) Time_points->Quench Analyze Analyze by LC-MS/MS Quantify remaining compound Quench->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: A typical workflow for an in vitro liver microsomal stability assay.

Detailed Experimental Protocols

The shake-flask method remains a gold standard for its direct measurement of partitioning.[10]

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing equal volumes of the two solvents and allowing them to equilibrate overnight. Separate the two phases.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and water phases (e.g., 1:1 ratio). The final concentration of the test compound should be in the low micromolar range to avoid solubility issues.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[11]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

  • Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[12]

This assay assesses the susceptibility of a compound to Phase I metabolism.[13][14]

  • Reagent Preparation:

    • Thaw human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH regenerating system or NADPH stock solution.

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).[15]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final concentration of 0.5 mg/mL.[13]

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.[15]

  • Reaction Initiation: Start the reaction by adding the NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and incubation conditions.[14]

Conclusion

The selection of a bioisostere is a multifactorial decision that requires a balance of potency, selectivity, and pharmacokinetic properties. The 2,3-difluorophenyl propyl group presents a compelling option for medicinal chemists seeking to enhance metabolic stability and modulate electronic properties for improved target engagement. The experimental data consistently demonstrates that this motif can offer significant advantages over non-fluorinated or singly-fluorinated analogues. By employing the systematic evaluation workflows outlined in this guide, researchers can make data-driven decisions to accelerate the development of optimized drug candidates.

References

  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved February 27, 2026, from [Link]

  • Tupertsev, B., Osipenko, S., et al. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Li, B., et al. (2012, March 1). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. [Link]

  • Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

  • Valko, K., et al. (2020, August 7). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved February 27, 2026, from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Summerfield, C., & Pattison, G. (2025, September 1). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Gillis, E. P., et al. (2018, July 26). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link]

  • Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

  • Pattison, G., & Summerfield, C. J. E. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

  • Kavanagh, K., et al. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Nguyen, T. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]

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  • Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. PubMed. [Link]

  • Li, D., et al. (2017, September 29). Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. PubMed. [Link]

  • QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved February 27, 2026, from [Link]

  • Ozmen Ozgun, D., et al. (2017). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Unknown. (2012, May 7). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Roe, A. M., et al. (1965). The preparation of 1,2,3-trifluorobenzene and of 2,3- and 2,6-difluorophenyl compounds. Chemical Communications (London). [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
  • Unknown. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Wang, L., et al. (2015, April 15). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. [Link]

  • Li, Y., et al. (2015, March 18). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 1-(3-Bromopropyl)-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational and logistical guide for the proper laboratory disposal of 1-(3-Bromopropyl)-2,3-difluorobenzene.

In pharmaceutical research and drug development, fluorinated and brominated building blocks like This compound are invaluable for synthesizing active pharmaceutical ingredients (APIs). However, the presence of multiple halogens (fluorine and bromine) dictates strict, highly regulated waste management protocols.

Improper disposal of polyhalogenated compounds poses severe environmental risks and violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations. This guide provides step-by-step, self-validating methodologies for the safe segregation, storage, and logistical transfer of this specific chemical waste.

Waste Profiling and Causality

Before implementing a disposal protocol, personnel must understand the physicochemical properties that dictate the waste stream. This compound cannot be treated as standard organic waste.

The Causality of Segregation: Halogenated organic wastes must be strictly segregated from non-halogenated solvents[1]. During final destruction (incineration), halogenated compounds generate corrosive halogen acids (Hydrofluoric acid, HF, and Hydrobromic acid, HBr). Licensed disposal facilities must process these streams in specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize these acids and prevent the atmospheric release of highly toxic dioxins and furans[2]. Mixing this compound with non-halogenated waste contaminates the entire bulk container, drastically increasing disposal costs and facility safety risks[3].

Quantitative Waste Profile
PropertyValue / ClassificationOperational Implication
Chemical Class Halogenated Aryl Alkyl HalideMust be directed to the Halogenated Organic Waste stream[4].
Halogen Content > 5% (Contains F, Br)Exceeds threshold for standard fuel-blending; requires high-temp incineration[1],[2].
Water Reactivity Low/StableCan be co-mingled with trace aqueous halogenated waste, but keep water <20% to optimize incineration[3].
Incompatibilities Strong oxidizers, strong basesDo not co-mingle with nitric acid, peroxides, or inorganic bases[3].
Drain Disposal Strictly Prohibited Toxic to aquatic life; zero-tolerance for sink disposal[5],[4].

Step-by-Step Disposal Methodology

This protocol outlines the standard operating procedure (SOP) for managing this compound waste at the point of generation.

Step 1: Point-of-Generation Segregation

  • Identify a designated waste container specifically labeled for "Halogenated Organic Waste" [1].

  • Verify that the container does not currently hold incompatible materials (e.g., strong oxidizers, heavy metal solutions, or non-halogenated solvents)[6].

  • Ensure the waste stream maintains a water content of less than 20% to prevent phase separation and optimize downstream incineration efficiency[3].

Step 2: Container Selection and Filling

  • Material Selection: Use only High-Density Polyethylene (HDPE) or glass containers. Never use metal cans, as trace amounts of moisture can react with the halogens to form acids that will corrode the metal[6].

  • Headspace: Fill the container to no more than 75% to 90% capacity. Leaving 10% to 25% headspace is critical to allow for vapor expansion due to laboratory temperature fluctuations[7],[3].

  • Sealing: Cap the container tightly immediately after adding the waste. Funnels must not be left in the container neck, as this violates RCRA closed-container regulations[5].

Step 3: Compliant Labeling

  • Attach a standardized Hazardous Waste tag the moment the first drop of waste enters the container[5].

  • Nomenclature: Write the full chemical name: this compound. Do not use abbreviations, chemical formulas (e.g., C9H8BrF2), or shorthand, as this violates hazard communication standards[6].

  • Check the specific hazard boxes: "Toxic" and "Halogenated"[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the active waste container in a designated SAA, ideally within a ventilated fume hood or a certified flammable/chemical storage cabinet[6],[5].

  • Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume to mitigate catastrophic leaks[5].

Step 5: Institutional Transfer

  • Once the container reaches the maximum fill line (or the regulatory time limit, typically 90 to 180 days depending on generator status), submit a waste collection request to your Environmental Health and Safety (EHS) department[8].

  • EHS will transfer the material to a licensed hazardous waste contractor for final destruction via high-temperature rotary kiln incineration[4],[2].

Waste Workflow Visualization

WasteFlow Start Waste Generation: This compound Decision Halogen Content > 5%? (Contains Br, F) Start->Decision Halogenated Segregate as: HALOGENATED ORGANIC WASTE Decision->Halogenated Yes Storage Store in HDPE/Glass Use Secondary Containment Halogenated->Storage Disposal Final Destruction: High-Temp Incineration (EPA/RCRA) Storage->Disposal

Figure 1: Decision matrix and logistical workflow for halogenated organic waste segregation.

Spill Response and Empty Container Management

Empty Container Disposal: A container that previously held this compound is not simply "trash."

  • The container must be completely emptied using standard practices (pouring, pumping).

  • It must be triple-rinsed with a compatible solvent (e.g., a small amount of acetone or dichloromethane)[8].

  • The rinsate must be collected and disposed of in the Halogenated Organic Waste container[8].

  • Only after triple-rinsing can the original labels be defaced, and the container disposed of according to institutional policy (often as solid lab waste or recycled glass)[8].

Accidental Spill Protocol: In the event of a localized spill outside the fume hood:

  • Evacuate immediate personnel and ensure adequate ventilation.

  • Don appropriate PPE (nitrile gloves, safety goggles, lab coat)[4].

  • Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Sweep the absorbed material into a compatible solid waste container, label it as hazardous solid waste contaminated with halogenated organics, and submit it to EHS[4].

References

1.[6] Jawaharlal Nehru Centre for Advanced Scientific Research. "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL." JNCASR. Available at: 2.[5] Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Labor Security System. Available at: 3.[7] Tion. "Safe Storage and Disposal of Chemicals in A Lab." Tion. Available at: 4.[8] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC. Available at: 5.[3] Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University. Available at: 6.[4] Benchchem. "Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals." Benchchem. (Used for general halogenated operational standards). Available at: 7.[1] University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh. Available at: 8.[2] Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:

Sources

Personal protective equipment for handling 1-(3-Bromopropyl)-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Handling 1-(3-Bromopropyl)-2,3-difluorobenzene requires more than standard "lab safety" compliance. As an alkyl bromide , this compound possesses an electrophilic carbon center capable of alkylating biological macromolecules (DNA/proteins). While often classified primarily as an irritant (H315/H319/H335), its chemical structure mandates that it be treated as a potential sensitizer and mutagen.

The presence of the difluorobenzene moiety increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated alkyl bromides. This guide prioritizes barrier integrity to prevent systemic exposure.

Physicochemical Hazard Profile
PropertyDataOperational Implication
Physical State LiquidSplash and vapor generation are primary risks.
Reactivity Alkylating AgentReacts with nucleophiles (amines, thiols). High biological toxicity potential.
Flash Point ~80–90°C (Est.)Combustible. Ground all glassware to prevent static discharge.
Key H-Codes H315, H319, H335Severe irritation to mucous membranes. Inhalation must be prevented.[1][2][3][4]

Hierarchy of Controls: Engineering First

Before PPE is selected, the environment must be validated. PPE is the last line of defense, not the first.

  • Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated aromatics can build significant static charge, leading to powder/droplet scattering.

Personal Protective Equipment (PPE) Matrix

Rationale: Alkyl halides are known to permeate standard nitrile rubber rapidly. The "Standard Lab PPE" is insufficient for prolonged contact.

A. Hand Protection (The "Double-Gloving" Protocol)

Critical Insight: Standard disposable nitrile gloves (4 mil) may have a breakthrough time of <15 minutes for alkyl bromides. Relying on single nitrile gloves is a critical safety failure.

  • Inner Layer (Chemical Barrier): Laminate Film (e.g., Silver Shield® / Barrier®) .

    • Why: Resists permeation of alkyl halides for >4 hours.

  • Outer Layer (Mechanical/Dexterity): Nitrile (minimum 5 mil) .

    • Why: Protects the laminate glove from tears and provides grip.

  • Protocol: Inspect inner gloves for pinholes by air inflation before donning. Change outer gloves immediately upon any splash.

B. Eye & Face Protection[3][4][5][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Safety glasses are prohibited during liquid transfer. The lipophilic nature of the compound means a splash can wick around glasses and rapidly penetrate corneal tissue.

C. Body Protection[2][5][8]
  • Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton).

  • Enhanced: Chemical-resistant apron (Tyvek® or PVC) required during transfer of volumes >50 mL.

D. Respiratory Protection[2][4][5][8]
  • Primary: Fume hood (Engineering Control).

  • Secondary (Spill Cleanup only): Full-face respirator with Organic Vapor (OV) cartridges. Note: Half-mask respirators are insufficient due to potential eye absorption.

Operational Workflow: The "Safe Loop"

This workflow is designed to minimize the "time-at-risk" where the chemical is exposed to the open environment.

HandlingWorkflow Start START: Risk Assessment Check Engineering Check (Hood Flow > 80 fpm) Start->Check Donning PPE Donning (Laminate Inner + Nitrile Outer) Check->Donning Pass Transfer Transfer/Weighing (Closed Vessels Only) Donning->Transfer Reaction Reaction Initiation Transfer->Reaction Spill EMERGENCY: Spill (Evacuate & Absorb) Transfer->Spill Leak/Splash Waste Waste Segregation (Halogenated Organic) Reaction->Waste Spill->Waste Decon Materials

Figure 1: Operational workflow emphasizing the pre-check of engineering controls and the specific PPE donning sequence prior to chemical handling.

Emergency Response & Disposal

Spill Management (Liquid)

Do NOT use paper towels. Paper towels increase the surface area for evaporation and are combustible.

  • Evacuate the immediate area to allow vapors to vent into the hood.

  • Don full PPE (including double gloves).

  • Cover spill with an inert absorbent pad or vermiculite.

  • Collect into a sealed jar labeled "Hazardous Waste: Halogenated Organic + Debris."

  • Clean surface with soap and water (surfactants help solubilize the lipophilic residue).

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they facilitate absorption into the blood.

  • Eye Contact: Rinse for 15 minutes.[2] Seek ophthalmological evaluation immediately.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong bases (risk of exothermic elimination reaction) or oxidizers.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • PubChem. (2025). 1-Bromo-2,3-difluorobenzene Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.